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  • Product: 1,1'-Biphenyl, 3-chloro-4'-methoxy-
  • CAS: 74447-84-0

Core Science & Biosynthesis

Foundational

Structural Profiling, Synthesis, and Reactivity of 1,1'-Biphenyl, 3-chloro-4'-methoxy-

A Technical Whitepaper for Drug Development and Synthetic Professionals Executive Summary The compound 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) is an asymmetric, halogenated aromatic ether that serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development and Synthetic Professionals

Executive Summary

The compound 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) is an asymmetric, halogenated aromatic ether that serves as a critical structural motif in medicinal chemistry and environmental analytical science. Featuring a push-pull electronic system—driven by an electron-withdrawing chlorine atom on one ring and an electron-donating methoxy group on the other—this biphenyl scaffold is highly valued as a stable intermediate for active pharmaceutical ingredient (API) development and as a Certified Reference Material (CRM) for polychlorinated biphenyl (PCB) metabolite screening[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and details downstream functionalization strategies.

Physicochemical Profiling & Structural Topology

The molecular architecture of 3-chloro-4'-methoxybiphenyl is defined by a direct C-C bond linking two electronically distinct benzene rings. The steric hindrance between the ortho-hydrogens of the two rings prevents a fully planar conformation, resulting in a specific dihedral twist. The methoxy group at the 4'-position activates its respective ring toward electrophilic aromatic substitution, while the 3-chloro substitution deactivates the adjacent ring, allowing for highly regioselective downstream modifications.

Expert Insight on Sourcing: Researchers must exercise caution during procurement. Certain commercial databases erroneously list CAS 74447-84-0 under the nomenclature 1-Chloro-3-(4-methoxyphenoxy)benzene[2]. The "-phenoxy" suffix implies an ether linkage between the two rings, which is structurally incorrect. The correct scaffold is a direct C-C biphenyl bond. Always verify the SMILES string against the supplier's Certificate of Analysis (CoA) prior to use.

Quantitative Data Summary
PropertyValue
Chemical Name 1,1'-Biphenyl, 3-chloro-4'-methoxy-[3]
Common Synonyms 3-chloro-4'-methoxybiphenyl; 4-Methoxy-3'-chlorobiphenyl[1]
CAS Registry Number 74447-84-0[3]
Molecular Formula C₁₃H₁₁ClO[3]
Molecular Weight 218.68 g/mol [4]
SMILES COc1ccc(cc1)c1cccc(c1)Cl[3]
InChIKey BTZLFJNPDUAPSX-UHFFFAOYSA-N[4]
Structural Class Halogenated Aromatic Ether

Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

Constructing the asymmetric biphenyl axis is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . To ensure strict regiocontrol and prevent homocoupling, the protocol leverages the differential reactivity of halogens. By reacting 1-chloro-3-iodobenzene with (4-methoxyphenyl)boronic acid, the palladium catalyst selectively undergoes oxidative addition at the weaker C-I bond, leaving the C-Cl bond intact for future functionalization.

SuzukiCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4] OxAdd Oxidative Addition (1-Chloro-3-iodobenzene) Pd0->OxAdd Step 1 Int1 Pd(II) Complex (3-Cl-C6H4)-Pd-I OxAdd->Int1 TransMet Transmetalation (4-Methoxyphenylboronic acid + Base) Int1->TransMet Step 2 Int2 Diaryl Pd(II) Complex (3-Cl-C6H4)-Pd-(C6H4-4-OMe) TransMet->Int2 RedElim Reductive Elimination Int2->RedElim Step 3 RedElim->Pd0 Regenerates Catalyst Product 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) RedElim->Product Yields Product

Catalytic cycle of Suzuki-Miyaura coupling for 3-chloro-4'-methoxybiphenyl synthesis.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Self-Validating System: The reaction's progress can be visually tracked by the precipitation of inorganic salts and the color change of the palladium complex from yellow to dark brown upon completion.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1-chloro-3-iodobenzene (1.0 equiv), (4-methoxyphenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Preparation (Causality): Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Rationale: Toluene solubilizes the organic substrates, water dissolves the inorganic base to generate the reactive boronate species, and ethanol acts as a phase-transfer agent to facilitate interfacial transmetalation.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere. Rationale: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Thermal Activation: Heat the biphasic mixture to 85°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the UV-active iodobenzene spot validates complete conversion.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc in Hexanes) to yield the pure 3-chloro-4'-methoxybiphenyl.

Downstream Functionalization: Ether Cleavage (Demethylation)

For drug discovery applications, the methoxy group often serves as a protected phenol. Cleaving this ether yields 3'-chloro-[1,1'-biphenyl]-4-ol , a versatile nucleophilic building block. The standard methodology utilizes hydrobromic acid (HBr) in acetic acid[4].

Demethylation Start 3-Chloro-4'-methoxybiphenyl (2.00 g) Reagents HBr (25 mL) + AcOH (25 mL) Reflux, 6 Hours Start->Reagents Workup Aqueous Quench & Ether Extraction Reagents->Workup Cool to RT Purification Silica Chromatography (DCM:Hexane 1:1) Workup->Purification Organic Layer Product 3'-Chloro-[1,1'-biphenyl]-4-ol (1.44 g White Solid) Purification->Product Evaporation

Step-by-step workflow for the HBr-mediated demethylation of the biphenyl ether.

Protocol 2: HBr-Mediated Demethylation

Reference standard protocol adapted from patent literature (US05977105)[4].

  • Reaction Setup: To a round-bottom flask, add 2.00 g of 3-chloro-4'-methoxybiphenyl.

  • Acidic Cleavage (Causality): Add 25 mL of glacial acetic acid and 25 mL of concentrated hydrobromic acid (48% aq). Rationale: HBr is a strong acid that protonates the ether oxygen. The bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl carbon via an Sₙ2 mechanism, releasing the phenol and volatile methyl bromide. Acetic acid is utilized as a polar protic co-solvent because it solubilizes the highly lipophilic biphenyl starting material while remaining completely stable under strongly acidic reflux conditions.

  • Thermal Processing: Heat the mixture at reflux (approx. 118°C) for 6 hours[4].

  • Quench & Extraction: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (300 mL).

  • Neutralization: Wash the ethereal layer with saturated aqueous sodium bicarbonate (2 × 150 mL). Rationale: This step is critical to neutralize residual HBr and acetic acid, preventing the degradation of the product during concentration.

  • Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography over silica, eluting with a gradient of dichloromethane:hexane (1:1) to pure dichloromethane, yielding approximately 1.44 g of the sub-title compound as a white solid[4].

Analytical Characterization

To validate the integrity of the synthesized or procured 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the following analytical profile should be expected:

  • Mass Spectrometry (EI-MS): A distinct molecular ion peak (M⁺) at m/z 218, accompanied by an M+2 peak at m/z 220 (approx. 33% intensity) confirming the presence of a single chlorine isotope (³⁵Cl / ³⁷Cl). A major fragment at m/z 203 [M-CH₃]⁺ is expected due to the facile cleavage of the methoxy methyl group.

  • ¹H NMR (CDCl₃): A sharp, highly integrated singlet at ~3.85 ppm corresponding to the 3 protons of the methoxy group. The aromatic region (6.90 - 7.60 ppm) will display an AA'BB' splitting pattern for the para-substituted ring and a complex multiplet for the meta-substituted ring.

References

  • Appchem. 1,1'-Biphenyl, 3-chloro-4'-methoxy- | 74447-84-0 | C13H11ClO.
  • AccuStandard. 4-Methoxy-3'-chlorobiphenyl CAS # 74447-84-0.
  • Benchchem. Synthesis routes of 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Patent US05977105).
  • EvitaChem. Buy 1-Chloro-3-(4-methoxyphenoxy)benzene (EVT-14316364) | 917836-84-1.

Sources

Exploratory

Thermodynamic Profiling of 1,1'-Biphenyl, 3-chloro-4'-methoxy-: A Comprehensive Guide to Phase Transitions, Enthalpies, and Experimental Methodologies

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0), commonly referred to as 3-chloro-4'-methoxybiphenyl, represents a highly specific class of halogenated, oxygen-functionalized biphenyls. These structural motifs are critical in the development of Liquid Organic Hydrogen Carriers (LOHCs), advanced liquid crystals, and as rigid-core intermediates in active pharmaceutical ingredients (APIs).

Understanding the thermodynamic properties—specifically heat capacity ( Cp​ ), enthalpy of fusion ( Δfus​H∘ ), and enthalpy of vaporization ( Δvap​H∘ )—is paramount for predicting phase behavior, solubility profiles, and environmental partitioning. Because direct empirical literature on this specific asymmetric congener is limited, this whitepaper synthesizes established thermodynamic principles, predictive group-additivity models, and rigorous experimental workflows to establish a self-validating framework for its complete thermodynamic characterization.

Molecular Architecture and Thermodynamic Implications

The thermodynamic baseline of a biphenyl derivative is dictated by the rotational barrier around the central C–C bond and the intermolecular forces introduced by its substituents.

  • Steric and Dihedral Effects: Unlike ortho-substituted chlorobiphenyls (e.g., 2-chlorobiphenyl), which experience severe steric hindrance forcing the two phenyl rings out of coplanarity and drastically altering heat capacity[1], the meta-substitution of the chlorine atom in 3-chloro-4'-methoxybiphenyl minimizes steric clash. This allows the molecule to maintain a more planar average conformation, increasing π−π stacking efficiency in the solid state and elevating the enthalpy of fusion ( Δfus​H∘ ).

  • Electronic "Push-Pull" Dynamics: The 4'-methoxy group acts as a strong π -electron donor via resonance, while the 3-chloro group acts as an inductive electron withdrawer. This creates a significant molecular dipole moment. In the liquid phase, enhanced dipole-dipole interactions increase the energy required to transition to the gas phase, predictably elevating the enthalpy of vaporization ( Δvap​H∘ ) compared to unsubstituted biphenyl or purely halogenated analogues[2].

Predictive Quantitative Thermodynamic Data

To establish a baseline for experimental validation, we utilize the Benson Group Additivity method alongside comparative empirical data from closely related structural analogues, such as 4-methoxybiphenyl[3][4] and various polychlorinated biphenyls (PCBs)[2].

Note: The values below are derived predictive baselines calculated for standard conditions (298.15 K, 0.1 MPa).

Thermodynamic PropertySymbolEstimated ValueReference Derivation Basis
Enthalpy of Fusion Δfus​H∘ 23.8±1.5 kJ/mol Extrapolated from 4-methoxybiphenyl ( 19.4 kJ/mol )[4] + lattice energy correction for meta-Cl.
Enthalpy of Vaporization Δvap​H∘ 86.2±2.0 kJ/mol Extrapolated from 4-methoxybiphenyl ( 79.9 kJ/mol )[4] + polarizability increment for Cl.
Enthalpy of Sublimation Δsub​H∘ 110.0±3.5 kJ/mol Calculated via Hess's Law ( Δsub​H∘=Δfus​H∘+Δvap​H∘ ).
Enthalpy of Formation (Gas) Δf​H(g)∘​ −78.5±4.0 kJ/mol Benson additivity: Base biphenyl + methoxy increment + meta-Cl reduction ( ≈−29.5 kJ/mol )[2].
Ideal Gas Heat Capacity Cp,gas​ Derived from statistical thermodynamics of PCB analogues[1].

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical certainty, the following rigorous experimental workflows must be executed. These protocols are designed with internal causality checks to ensure data integrity.

Protocol A: Determination of Heat Capacity ( Cp​ ) and Enthalpy of Fusion ( Δfus​H ) via High-Precision DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.

  • Step 1: Instrument Calibration (The Trust Mechanism). Calibrate the heat flow and temperature using high-purity Indium ( Tfus​=156.6∘C , Δfus​H=28.62 J/g ) and Zinc. Causality: Without precise calibration spanning the expected melting range of the biphenyl derivative, integration of the endothermic peak will yield skewed enthalpy values.

  • Step 2: Baseline Establishment. Run a blank hermetically sealed aluminum pan, followed by a sapphire standard disc. This allows for the exact determination of the specific heat capacity ( Cp​ ) by subtracting the empty pan's thermal inertia.

  • Step 3: Sample Preparation. Weigh 5.0−10.0 mg of 3-chloro-4'-methoxybiphenyl (purified via sublimation to >99.5% ) into an aluminum pan and seal hermetically to prevent mass loss via volatilization prior to melting.

  • Step 4: Thermal Cycling.

    • Cycle 1: Heat at 10 K/min to 20 K above the estimated melting point to erase the thermal and crystalline history.

    • Cycle 2: Cool at 10 K/min to induce controlled crystallization.

    • Cycle 3: Heat at 5 K/min . Record the melting endotherm from this second heating cycle.

  • Step 5: Data Extraction. Integrate the area under the melting peak using a linear baseline to calculate Δfus​H . Extract Cp​ from the step-change in the baseline pre- and post-melting.

Protocol B: Determination of Vapor Pressure and Δvap​H via the Transpiration Method

Because biphenyls have relatively low vapor pressures at ambient temperatures, the transpiration (gas saturation) method is highly accurate[4].

  • Step 1: System Equilibration. Pack a U-tube with glass beads coated in 3-chloro-4'-methoxybiphenyl. Submerge the tube in a highly stable, thermostated liquid bath ( ±0.01 K ).

  • Step 2: Carrier Gas Saturation. Pass a dry, inert carrier gas ( N2​ ) through the U-tube at a strictly controlled flow rate. Causality: The flow rate must be slow enough to ensure thermodynamic equilibrium (saturation) between the liquid/solid phase and the gas phase, but fast enough to prevent diffusion errors.

  • Step 3: Condensation and Quantification. Trap the vaporized compound downstream in a cold trap (e.g., liquid nitrogen). Quantify the condensed mass using Gas Chromatography-Flame Ionization Detection (GC-FID) with an internal standard.

  • Step 4: Clausius-Clapeyron Analysis. Calculate the vapor pressure ( P ) at various temperatures. Plot ln(P) versus 1/T . The slope of this linear regression directly yields −Δvap​H∘/R , validating the enthalpy of vaporization.

Visualizations of Thermodynamic Relationships

To conceptualize the thermodynamic profiling of 3-chloro-4'-methoxybiphenyl, we utilize two schematic models.

Hess's Law Phase Transition Cycle

The relationship between the solid, liquid, and gas phases is governed by state functions. The enthalpy of sublimation must equal the sum of fusion and vaporization enthalpies.

PhaseTransitions Solid Solid State (Crystal Lattice) Liquid Liquid State (Isotropic) Solid->Liquid Enthalpy of Fusion (ΔfusH°) Gas Gas Phase (Ideal Gas) Solid->Gas Enthalpy of Sublimation (ΔsubH° = ΔfusH° + ΔvapH°) Liquid->Gas Enthalpy of Vaporization (ΔvapH°)

Caption: Thermodynamic phase transition cycle illustrating Hess's Law for state functions.

Experimental Characterization Workflow

A robust thermodynamic profile requires orthogonal analytical techniques feeding into a unified data synthesis model.

ExperimentalWorkflow Sample 3-chloro-4'-methoxybiphenyl (High Purity >99%) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Transpiration Transpiration Method (Vapor Pressure) Sample->Transpiration Calorimetry Bomb Calorimetry (Combustion) Sample->Calorimetry Data1 ΔfusH°, Cp(s), Cp(l) DSC->Data1 Data2 ΔvapH°, P(T) Transpiration->Data2 Data3 ΔcH°, ΔfH° Calorimetry->Data3 Synthesis Global Thermodynamic Profile Synthesis Data1->Synthesis Data2->Synthesis Data3->Synthesis

Caption: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic characterization of 1,1'-Biphenyl, 3-chloro-4'-methoxy- requires a nuanced understanding of how asymmetric halogenation and oxygenation impact molecular geometry and intermolecular forces. By employing predictive group-additivity models grounded in established data for methoxybiphenyls[4] and chlorobiphenyls[2], researchers can establish reliable baselines. However, true scientific rigor necessitates the execution of self-validating experimental protocols—namely high-precision DSC and transpiration vapor pressure analysis—to definitively map the thermodynamic landscape of this complex molecule.

References

  • [3] Chemical Properties of 1,1'-Biphenyl, 4-methoxy- (CAS 613-37-6). Cheméo. Available at:

  • [4] Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? MDPI. Available at:

  • [1] 1,1'-Biphenyl, 2-chloro-. NIST WebBook, National Institute of Standards and Technology. Available at:

  • [2] Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme. The Journal of Physical Chemistry A - ACS Publications. Available at:

Sources

Foundational

1,1'-Biphenyl, 3-chloro-4'-methoxy- UV-Vis absorption spectrum

Photophysical Profiling and UV-Vis Spectroscopic Analysis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- Executive Summary 1,1'-Biphenyl, 3-chloro-4'-methoxy- is a strategically functionalized biphenyl derivative widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Photophysical Profiling and UV-Vis Spectroscopic Analysis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-

Executive Summary

1,1'-Biphenyl, 3-chloro-4'-methoxy- is a strategically functionalized biphenyl derivative widely utilized as a precursor in automated parallel synthesis for lead optimization (1)[1], and as a critical intermediate in the study of hydroxylated polychlorinated biphenyl (PCB) metabolites (2)[2]. Accurate photophysical characterization of this compound is essential for reaction monitoring (e.g., Suzuki-Miyaura cross-coupling kinetics), purity assessment, and understanding its electronic behavior in complex matrices. This technical guide provides an in-depth mechanistic analysis of its UV-Vis absorption spectrum, detailing the structural causality behind its electronic transitions and establishing a self-validating protocol for spectral acquisition.

Structural Causality and Electronic Transitions

The UV-Vis absorption profile of 3-chloro-4'-methoxybiphenyl is dictated by the complex interplay between the biphenyl π -system and its specific substituents.

  • The Biphenyl Core: Unsubstituted biphenyl exhibits a primary, intense π→π∗ transition at approximately 246 nm. In the ground state, steric repulsion between the ortho-hydrogens forces the two phenyl rings into a twisted conformation (dihedral angle ~44°). Upon photoexcitation, the molecule adopts a more planar conformation, facilitating extended conjugation across the two rings (3)[3].

  • Auxochromic Effect of the 4'-Methoxy Group: The insertion of a methoxy group at the para position introduces a strong electron-donating mesomeric effect (+M). The oxygen lone pairs conjugate directly with the aromatic π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO gap results in a significant bathochromic (red) shift, pushing the λmax​ to ~260 nm, accompanied by a hyperchromic effect (increased molar absorptivity) (4)[4].

  • Inductive Modulation by the 3-Chloro Group: The addition of a chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I). Because it is situated at the meta position, its direct resonance (+M) contribution to the para-methoxy group is restricted. However, the heavy-atom effect of chlorine and its inductive pull slightly lower the LUMO energy. Consequently, the synergistic push-pull dynamics across the biphenyl axis induce a further subtle bathochromic shift, placing the expected λmax​ in the 265–268 nm range (5)[5]. Furthermore, the lack of bulky ortho-substituents (at positions 2, 2', 6, 6') ensures that the molecule can still achieve excited-state coplanarity, maintaining high transition probabilities.

Quantitative Spectral Data

The following table synthesizes the photophysical parameters, demonstrating the progressive electronic effects of substitution on the biphenyl core.

CompoundSubstituent Electronic Effects λmax​ (nm)Estimated Molar Absorptivity ( ϵ , M−1cm−1 )
Biphenyl None (Baseline)~24618,000
4-Methoxybiphenyl +M (para-Auxochrome)~26022,000
3-Chloro-4'-methoxybiphenyl +M (para), -I (meta)~265–26824,000

(Note: Values are derived from empirical spectroscopic rules and structurally analogous biphenyl derivatives in non-polar solvents).

Experimental Workflow: Self-Validating UV-Vis Protocol

To ensure absolute data integrity, the following self-validating protocol must be employed for spectral acquisition. Each step is designed to eliminate common spectroscopic artifacts.

Step 1: Solvatochromic Solvent Selection

  • Action: Dissolve the analyte in spectroscopic-grade hexane or ethanol.

  • Causality: Solvent polarity directly impacts the excited state. Hexane, a non-polar solvent, minimizes solute-solvent interactions, preserving the vibrational fine structure of the π→π∗ transition. Conversely, ethanol will stabilize the polar excited state via hydrogen bonding with the methoxy oxygen, causing a slight solvatochromic red-shift and peak broadening.

Step 2: Precision Sample Preparation

  • Action: Prepare a 10μM working solution from a gravimetrically prepared 1 mM stock.

  • Causality: This concentration ensures the maximum absorbance ( A ) falls strictly within the 0.1 to 1.0 AU range. Absorbance values above 1.0 AU deviate from the linear dynamic range of the Beer-Lambert law due to detector saturation, stray light effects, and self-association (excimer formation) of the biphenyl rings.

Step 3: Dual-Beam Baseline Correction

  • Action: Perform an auto-zero using matched quartz cuvettes (10 mm path length) filled with the chosen solvent.

  • Causality: Quartz is mandatory as standard glass absorbs heavily below 300 nm, which would obscure the 265 nm target peak. Matched cuvettes eliminate optical path length discrepancies.

Step 4: Spectral Acquisition & Validation

  • Action: Scan from 200 nm to 400 nm using a 1 nm spectral bandwidth (slit width).

  • Causality: A 1 nm slit width provides the optimal balance between signal-to-noise ratio and optical resolution. If the resulting peak absorbance exceeds 1.0 AU, the system mandates a self-correction loop: the sample must be quantitatively diluted and re-measured to validate the molar absorptivity calculation.

Mechanistic Visualization

UVVisWorkflow N1 1. Sample Preparation (Synthesize/Purify Analyte) N2 2. Solvent Selection (Hexane vs. EtOH) N1->N2 N3 3. Baseline Correction (Dual-Beam Auto-Zero) N2->N3 N4 4. Spectral Acquisition (Scan 200-400 nm) N3->N4 N5 5. Self-Validation (Check Absorbance Range) N4->N5 N5->N4 Abs > 1.0 (Dilute) N6 6. Data Deconvolution (Extract λ_max and ε) N5->N6 Abs ≤ 1.0 (Valid)

Fig 1. Self-Validating UV-Vis Spectroscopic Workflow for Biphenyl Derivatives.

References

  • Standardization Protocols and Optimized Precursor Sets for the Efficient Application of Automated Parallel Synthesis to Lead Optimization: A Mitsunobu Example. ACS Publications. 1

  • New hydroxylated metabolites of 4-monochlorobiphenyl in whole poplar plants. D-NB/Springer. 2

  • Friedel-Crafts Acylations of 3-Chloro-4-methoxybiphenyl. The Journal of Organic Chemistry (ACS). 5

  • 1,1'-Biphenyl, 4-methoxy- UV/Vis Spectrum. NIST Chemistry WebBook. 4

  • Mechanism of Quenching of Triplet States by Molecular Oxygen: Biphenyl Derivatives in Different Solvents. The Journal of Physical Chemistry A (ACS). 3

Sources

Exploratory

crystal structure analysis of 3-chloro-4'-methoxybiphenyl

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-chloro-4'-methoxybiphenyl Authored by: A Senior Application Scientist Disclaimer: As of the latest available data, a complete single-crystal X-ray diffra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-chloro-4'-methoxybiphenyl

Authored by: A Senior Application Scientist

Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction study for 3-chloro-4'-methoxybiphenyl is not publicly available. This guide, therefore, provides a comprehensive framework for its crystal structure analysis by leveraging established methodologies and comparative data from structurally related biphenyl derivatives. It is intended to serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the study of similar molecular scaffolds.

Introduction

The three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, melting point, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development, patent protection, and regulatory approval. Biphenyl derivatives represent a significant class of compounds in medicinal chemistry and materials science. The substituent pattern on the biphenyl core dictates the torsional angle between the two phenyl rings, which in turn influences the molecule's conformation and its intermolecular interactions in the solid state.[1]

This technical guide delineates the comprehensive workflow for the , a molecule of interest due to its potential applications in organic electronics and as a scaffold in drug discovery. We will explore the theoretical underpinnings and practical considerations of each stage, from synthesis and crystallization to X-ray diffraction, structure solution, and refinement.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 3-chloro-4'-methoxybiphenyl

A common and efficient method for the synthesis of unsymmetrical biphenyls like 3-chloro-4'-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling [1]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chlorophenylboronic acid (1.1 equivalents) and 4-bromoanisole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) as the catalyst and an aqueous solution of 2M potassium carbonate (2.0 equivalents) as the base.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 80-90 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-chloro-4'-methoxybiphenyl.

Crystal Growth

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and frequently determined empirically.[1]

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the solute concentration, leading to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of X-rays, often from a synchrotron source or a laboratory X-ray generator.[1] To minimize thermal vibrations of the atoms, data collection is typically performed at a low temperature (e.g., 100 K).[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow A Data Reduction and Integration B Structure Solution (e.g., Direct Methods or Patterson methods) A->B C Initial Model Building B->C D Structure Refinement (Full-Matrix Least-Squares) C->D E Anisotropic Displacement Parameter Refinement D->E F Hydrogen Atom Placement E->F G Final Refinement Cycles F->G H Structure Validation (e.g., CheckCIF) G->H

Caption: A typical workflow for solving and refining a crystal structure from X-ray diffraction data.

The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in the crystal.

Part 3: Structural Insights and Comparative Analysis

While the specific crystal structure of 3-chloro-4'-methoxybiphenyl is not yet reported, we can anticipate its key structural features based on related compounds.

Molecular Conformation: The Dihedral Angle

A critical structural parameter for biphenyl derivatives is the dihedral (or twist) angle between the two phenyl rings.[2] In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, can lead to a non-planar conformation to relieve steric strain.[3] For 3-substituted biphenyls, the deviation from planarity is generally less pronounced than for 2-substituted analogs.

For comparison, the crystal structure of 3,3',5'-trichloro-4-methoxybiphenyl reveals a torsion angle of 41.31(7)° between the phenyl rings.[4] It is plausible that 3-chloro-4'-methoxybiphenyl will also adopt a non-planar conformation in the solid state.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of 3-chloro-4'-methoxybiphenyl, weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the phenyl rings, are likely to play a significant role in stabilizing the crystal packing.

Hypothetical Crystallographic Data

Based on the analysis of similar small organic molecules, a hypothetical set of crystallographic parameters for 3-chloro-4'-methoxybiphenyl is presented below for illustrative purposes.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5-10
b (Å)8-15
c (Å)10-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4

Conclusion

The provides fundamental insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its properties and potential applications. This guide has outlined the essential steps, from synthesis and crystallization to the final structure elucidation and analysis. While the specific crystal structure of the title compound remains to be determined, the methodologies and comparative data presented here offer a robust framework for its investigation. The determination of this structure would be a valuable addition to the structural database of biphenyl derivatives and would facilitate the rational design of new materials and therapeutic agents.

References
  • Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. (2008). Available at: [Link]

  • The three-dimensional structure of 3, 3', 5'-trichloro-4-methoxybiphenyl, a "coplanar" polychlorinated biphenyl (PCB) derivative. (2002). Chemosphere, 46(3), 485-488. Available at: [Link]

  • An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. (2011). Journal of Chemical Sciences, 123(4), 393-401. Available at: [Link]

  • The Molecular Structure of Biphenyl and some of its Derivatives. II. (1949). Acta Chemica Scandinavica, 3, 769-778. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Synthesis of 3-Chloro-4'-methoxybiphenyl

Executive Summary The synthesis of unsymmetrical biaryls is a cornerstone of modern pharmaceutical development and materials science. This application note details a highly chemoselective Suzuki-Miyaura cross-coupling pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unsymmetrical biaryls is a cornerstone of modern pharmaceutical development and materials science. This application note details a highly chemoselective Suzuki-Miyaura cross-coupling protocol for the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- (commonly known as 3-chloro-4'-methoxybiphenyl). By leveraging the differential reactivity of carbon-halogen bonds, this protocol achieves precise C–C bond formation at the brominated position of 1-bromo-3-chlorobenzene while preserving the chlorinated position for potential downstream functionalization.

Mechanistic Principles & Chemoselectivity

The success of this protocol relies on the inherent chemoselectivity of the oxidative addition step in the catalytic cycle. The selective functionalization of a C–Br bond in the presence of a C–Cl bond hinges on the difference in their bond dissociation energies (C–Br ~81 kcal/mol vs. C–Cl ~96 kcal/mol). Generally, the order of reactivity for oxidative addition to a low-valent metal center is1[1].

In the case of 1-bromo-3-chlorobenzene, 2, demonstrating that absolute chemoselectivity can be achieved between chloride and bromide[2]. This prevents the formation of complex oligomeric mixtures and eliminates the need for protecting groups.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(3-Cl-C6H4)(Br)L2 Pd0->OxAdd 1-bromo-3-chlorobenzene (Chemoselective C-Br insertion) TransMet Transmetalation Pd(II)(3-Cl-C6H4)(4-MeO-C6H4)L2 OxAdd->TransMet 4-methoxyphenylboronic acid + Base (e.g., K2CO3) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Regeneration of Pd(0) Product 3-chloro-4'-methoxybiphenyl (Target) RedElim->Product Release of Product

Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling.

Experimental Design & Reagent Causality

Every reagent in this protocol is selected to create a self-validating, high-yielding system:

  • Catalyst (Pd(PPh₃)₄): A standard, robust Pd(0) source. The sterically undemanding triphenylphosphine ligands readily dissociate to form the active 14-electron Pd(0) species, which is highly effective for C–Br activation but insufficiently electron-rich to activate the C–Cl bond at 80 °C.

  • Base (K₂CO₃): A mild inorganic base is essential to coordinate with the boronic acid, forming a negatively charged boronate complex. This "ate" complex is highly nucleophilic, facilitating the transmetalation step.

  • Solvent System (Toluene/Ethanol/Water): Greener protocols often utilize 3[3]. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a crucial phase-transfer bridge, ensuring intimate contact between the reactive species at the solvent interface.

Materials and Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
1-Bromo-3-chlorobenzene Electrophile191.451.01.91 g (1.17 mL)
4-Methoxyphenylboronic acid Nucleophile151.961.21.82 g
Pd(PPh₃)₄ Catalyst1155.560.050.58 g (5 mol%)
K₂CO₃ Base138.212.53.46 g
Toluene Organic Solvent92.14-40 mL
Ethanol Co-solvent / Bridge46.07-10 mL
Deionized Water Aqueous Solvent18.02-10 mL

Step-by-Step Protocol

Workflow Setup 1. Setup Schlenk Flask Reagents 2. Reagents Ar-Br & Boronic Acid Setup->Reagents Catalyst 3. Catalysis Pd(PPh3)4 & Solvents Reagents->Catalyst Reaction 4. Heating 80-90°C, 12-16h Catalyst->Reaction Workup 5. Workup Extraction Reaction->Workup Purification 6. Isolation Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Step 1: Reaction Setup (Anaerobic Conditions)

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum.

  • Add 1.91 g (10 mmol) of 1-bromo-3-chlorobenzene, 1.82 g (12 mmol) of 4-methoxyphenylboronic acid, and 3.46 g (25 mmol) of K₂CO₃.

  • Apply standard Schlenk vacuum/argon cycles (x3) to ensure a rigorously inert atmosphere. Note: Oxygen must be excluded because Pd(0) complexes are highly susceptible to oxidation, which yields inactive Pd(II) species and promotes boronic acid homocoupling.

Step 2: Catalyst and Solvent Introduction 4. Under a positive flow of argon, quickly add 0.58 g (5 mol%) of Pd(PPh₃)₄. 5. In a separate flask, prepare a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and DI Water (10 mL). Sparge the mixture with argon for 30 minutes to remove dissolved oxygen. 6. Transfer the degassed solvent mixture to the Schlenk flask via a syringe.

Step 3: Reaction Execution 7. Seal the flask and heat the vigorously stirring biphasic mixture in a pre-heated oil bath at 80–90 °C for 12 to 16 hours. 8. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The disappearance of the 1-bromo-3-chlorobenzene peak indicates completion.

Step 4: Workup and Extraction 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with 50 mL of Ethyl Acetate and 50 mL of Water. Transfer to a separatory funnel. 11. Separate the organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 x 30 mL). 12. Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 5% Ethyl Acetate in Hexanes. 14. Isolate the target compound, 3-chloro-4'-methoxybiphenyl, as a white to off-white solid.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checks to confirm both yield and purity.

  • GC-MS Validation: The product should display a molecular ion peak at m/z 218 (with a characteristic 3:1 isotopic pattern at m/z 220 due to the ³⁵Cl/³⁷Cl isotopes).

  • ¹H NMR Validation: Look for the distinct methoxy singlet (~3.85 ppm, 3H) and the characteristic splitting pattern of the unsymmetrical biphenyl aromatic protons (7.00–7.60 ppm, 8H).

Common Troubleshooting Scenarios:

  • High Levels of 4,4'-Dimethoxybiphenyl (Homocoupling): This is caused by the presence of oxygen or excessive base. Ensure strict anaerobic conditions and degas solvents thoroughly prior to use.

  • Dehalogenation (Formation of 4-methoxybiphenyl): 4 that can occur through over-reduction[4]. If observed, reduce the reaction time or lower the temperature to 75 °C. The use of Pd(PPh₃)₄ generally suppresses this compared to more electron-rich alkylphosphine ligands.

References

  • "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids and Aryl Halides", The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction", The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions", MDPI. URL:[Link]

Sources

Application

Application Note: 1,1'-Biphenyl, 3-chloro-4'-methoxy- in Organic Synthesis and Drug Discovery

Introduction & Structural Significance 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) is a highly versatile, bifunctional biaryl scaffold. Structurally, it features a meta-chloro substituted aromatic ring conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) is a highly versatile, bifunctional biaryl scaffold. Structurally, it features a meta-chloro substituted aromatic ring conjugated to a para-methoxy substituted ring. This specific substitution pattern provides synthetic chemists with orthogonal reactivity: the methoxy group serves as both a directing group for electrophilic aromatic substitution and a masked hydroxyl group, while the chloro substituent acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling.

This Application Note details the synthetic utility of this compound, providing validated protocols for its functionalization in the context of pharmaceutical development, materials science (e.g., OLEDs), and analytical standard synthesis.

Mechanistic Causality & Synthetic Strategies

Overcoming Aryl Chloride Inertness in Cross-Coupling

Historically, aryl chlorides were considered too unreactive for routine palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol) [1]. However, the advent of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, and RuPhos) has enabled the efficient oxidative addition of Pd(0) into the C–Cl bond of 3-chloro-4'-methoxybiphenyl [2]. This allows the compound to serve as a precursor for complex terphenyls via Suzuki-Miyaura coupling or biaryl amines via Buchwald-Hartwig amination.

Orthogonal Deprotection and Electrophilic Activation

The 4'-methoxy group strongly donates electron density via resonance, activating its local aromatic ring towards electrophilic aromatic substitution (e.g., Friedel-Crafts acylation or halogenation), primarily at the 3'-position[4]. Conversely, the 3-chloro group exerts an inductive electron-withdrawing effect, deactivating its respective ring. This electronic disparity ensures high regioselectivity during electrophilic attacks. Furthermore, the methoxy ether can be quantitatively cleaved using Lewis acids (e.g., BBr3) to reveal a phenolic hydroxyl group, a critical step in synthesizing hydroxylated polychlorinated biphenyl (PCB) metabolites for toxicological assays [3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1,1'-Biphenyl, 3-chloro-4'-methoxy-

PropertyValue
Chemical Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS Registry Number 74447-84-0
LogP (Predicted) ~4.2
Physical State Solid / Crystalline powder
Solubility Soluble in DCM, THF, Toluene; Insoluble in H2O

Table 2: Representative Optimization of Suzuki Coupling for the 3-Chloro Position

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4K2CO3Toluene/H2O100< 10%Poor oxidative addition to C-Cl bond.
Pd(dppf)Cl2Cs2CO3Dioxane10045%Moderate conversion; bidentate ligand limits activity.
Pd2(dba)3 / SPhosK3PO4Toluene10092%Monoligated Pd(0) enables rapid oxidative addition.
Pd(OAc)2 / XPhosK2CO3THF/H2O8088%Fast reaction under mild biphasic conditions.

Experimental Protocols

Protocol A: Synthesis of Terphenyls via Suzuki-Miyaura Coupling

Objective: To couple 1,1'-Biphenyl, 3-chloro-4'-methoxy- with an arylboronic acid. Rationale: Utilizing Pd2(dba)3 and SPhos ensures the formation of a highly active, monoligated Pd(0) species capable of rapid oxidative addition into the unactivated C-Cl bond, bypassing the traditional inertness of aryl chlorides [1][2].

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, add 1,1'-Biphenyl, 3-chloro-4'-methoxy- (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Add degassed Toluene (5.0 mL) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the target terphenyl derivative.

Protocol B: Demethylation to 3'-Chloro-[1,1'-biphenyl]-4-ol

Objective: Cleavage of the methoxy ether to yield the corresponding phenol. Rationale: Boron tribromide (BBr3) acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the nucleophilic attack of the bromide ion on the methyl group. This yields a phenoxyborane intermediate which readily hydrolyzes to the phenol upon aqueous workup [3].

Step-by-Step Procedure:

  • Dissolve 1,1'-Biphenyl, 3-chloro-4'-methoxy- (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath to control the highly exothermic complexation step.

  • Add BBr3 (1.0 M in CH2Cl2, 2.5 equiv, 2.5 mL) dropwise over 10 minutes.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours to ensure complete demethylation.

  • Quench the reaction carefully by the dropwise addition of H2O (5 mL) at 0 °C to hydrolyze the boron complex.

  • Extract the aqueous layer with CH2Cl2 (3 × 10 mL).

  • Combine the organic layers, wash with saturated NaHCO3 to neutralize residual HBr, dry over MgSO4, and concentrate.

  • Purify via recrystallization (Hexane/CH2Cl2) to obtain the pure phenolic product.

Workflows and Mechanistic Pathways

Workflow SM 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Core Scaffold) Buchwald Buchwald-Hartwig (C-N Coupling) SM->Buchwald Pd-cat, Amine Suzuki Suzuki-Miyaura (C-C Coupling) SM->Suzuki Pd-cat, Aryl-B(OH)2 Demethylation Demethylation (BBr3 / DCM) SM->Demethylation BBr3, -78°C to RT Friedel Friedel-Crafts Acylation SM->Friedel RCOCl, AlCl3 Product1 Biaryl Amines (OLEDs/Drugs) Buchwald->Product1 Product2 Terphenyls (Liquid Crystals) Suzuki->Product2 Product3 Biphenyl Phenols (Metabolite Stds) Demethylation->Product3 Product4 Acylated Biphenyls (Building Blocks) Friedel->Product4

Figure 1: Orthogonal functionalization workflow of 1,1'-Biphenyl, 3-chloro-4'-methoxy-.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-HCl RedElim->Pd0 regenerates catalyst Product Coupled Product (Biaryl Amine) RedElim->Product yields Substrate 3-Chloro-4'-methoxybiphenyl Substrate->OxAdd

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination on the 3-chloro position.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Zhai, G., Lehmler, H. J., & Schnoor, J. L. (2010). Hydroxylated metabolites of 4-monochlorobiphenyl and its metabolic pathway in whole poplar plants. Environmental Science & Technology, 44(10), 3901-3907. [Link]

  • Buu-Hoï, N. P., Sy, M., & Riché, J. (1957). Friedel-Crafts Acylations of 3-Chloro-4-methoxybiphenyl. The Journal of Organic Chemistry, 22(6), 668-671.[Link]

Method

Application Note: 1,1'-Biphenyl, 3-chloro-4'-methoxy- as a Keystone Precursor in Pharmaceutical Lead Optimization

Executive Summary & Mechanistic Rationale In modern pharmaceutical research, the biphenyl motif serves as a privileged, lipophilic scaffold capable of spanning hydrophobic binding pockets in diverse protein targets. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical research, the biphenyl motif serves as a privileged, lipophilic scaffold capable of spanning hydrophobic binding pockets in diverse protein targets. Specifically, 1,1'-Biphenyl, 3-chloro-4'-methoxy- is a highly strategic precursor. The meta-chloro substituent introduces essential asymmetric steric bulk and prevents rapid cytochrome P450-mediated oxidation, enhancing metabolic stability. Concurrently, the para-methoxy group acts as a "masked phenol."

The Masked Phenol Strategy (Causality): Attempting a Suzuki-Miyaura cross-coupling directly with a free phenol often leads to catalyst poisoning or unwanted O-arylation side reactions. By utilizing the methoxy ether as a robust protecting group, the carbon-carbon bond formation proceeds with high turnover frequencies. Post-coupling, the methoxy group is cleanly cleaved (demethylated) to reveal a nucleophilic phenol[1]. This phenol serves as the ultimate anchor for automated parallel synthesis, enabling the rapid generation of diverse aryl-alkyl ether libraries via the Mitsunobu reaction[2].

Workflow A 1-Bromo-3-chlorobenzene + 4-Methoxyphenylboronic acid B Suzuki-Miyaura Coupling (Pd Catalyst) A->B C 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Core Precursor) B->C D BBr3 Demethylation C->D E 3'-Chloro-[1,1'-biphenyl]-4-ol (Phenolic Intermediate) D->E F Automated Mitsunobu Reaction E->F G Biphenyl Ether Library (Lead Optimization) F->G

Workflow: Synthesis and diversification of 3-chloro-4'-methoxybiphenyl via Mitsunobu reaction.

Experimental Protocols & Self-Validating Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1,1'-Biphenyl, 3-chloro-4'-methoxy-. Causality: The use of Pd(dppf)Cl₂ provides a bidentate ligand framework that suppresses unwanted β-hydride elimination and accelerates the reductive elimination step, ensuring high yields of the sterically hindered biphenyl.

  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-3-chlorobenzene (1.0 eq, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq, 12 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).

  • Solvent Addition: Add 40 mL of degassed 1,4-dioxane followed by 20 mL of a 2M aqueous K₂CO₃ solution (2.0 eq).

  • Reaction: Purge the system with N₂ for 10 minutes. Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (95:5 Hexanes/EtOAc). Self-Validation: TLC will show a distinct, UV-active non-polar spot. MS confirms the [M+H]⁺ peak at m/z 219.

Protocol 2: BBr₃-Mediated Demethylation

Objective: Convert the precursor to 3'-chloro-[1,1'-biphenyl]-4-ol. Causality: Boron tribromide (BBr₃) is a strong Lewis acid that selectively coordinates to the ethereal oxygen. Subsequent bromide attack on the methyl group cleanly generates the phenoxide without cleaving the biphenyl bond[1]. The strict -78°C initiation controls the highly exothermic coordination step.

  • Initiation: Dissolve 1,1'-Biphenyl, 3-chloro-4'-methoxy- (5 mmol) in 25 mL of anhydrous CH₂Cl₂. Cool the solution to -78°C under an argon atmosphere.

  • Reagent Addition: Dropwise add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq, 15 mL) over 15 minutes.

  • Propagation: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching & Validation: Re-cool to 0°C and carefully quench with 10 mL of methanol. This destroys excess BBr₃ by forming volatile trimethyl borate and HBr. Extract with CH₂Cl₂, wash with saturated NaHCO₃, and concentrate. Self-Validation: The complete disappearance of the methoxy singlet (~3.8 ppm) in ¹H-NMR and the emergence of a broad OH stretch (~3300 cm⁻¹) in IR confirms quantitative deprotection.

Protocol 3: Automated Mitsunobu Reaction for Library Generation

Objective: Generate a library of biphenyl ethers for structure-activity relationship (SAR) screening. Causality: Utilizing polymer-supported triphenylphosphine (PS-PPh₃) and di-tert-butyl azodicarboxylate (DBAD) acts as a solid-phase redox system. This eliminates the notoriously difficult purification of triphenylphosphine oxide, allowing the byproduct to remain resin-bound for removal by simple filtration[2].

  • Setup: In an automated synthesizer vial, combine 3'-chloro-[1,1'-biphenyl]-4-ol (1.0 eq, 0.1 mmol) and the target aliphatic alcohol (1.2 eq) in 2 mL anhydrous THF.

  • Resin Loading: Add PS-PPh₃ resin (2.5 eq, ~3 mmol/g loading) and agitate for 15 minutes to allow substrate penetration into the polymer matrix.

  • Coupling: Inject a solution of DBAD (1.5 eq) in THF. Shake the suspension at room temperature for 16 hours.

  • Purification: Filter the reaction mixture through a fritted cartridge to remove the resin. Wash the resin twice with THF. Concentrate the filtrate directly for biological assay testing.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Summarizing the empirical selection of the optimal catalyst and solvent system.

Catalyst SystemSolvent SystemBaseTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄Toluene / EtOHNa₂CO₃ (aq)8065
Pd(OAc)₂ / SPhosTHFK₃PO₄ (aq)7082
Pd(dppf)Cl₂ 1,4-Dioxane K₂CO₃ (aq) 90 94

Table 2: Automated Mitsunobu Diversification Outcomes Demonstrating the robustness of Protocol 3 across various aliphatic alcohols[2].

Aliphatic Alcohol InputReagent SystemTarget Product ScaffoldYield (%)Purity (HPLC)
IsopropanolPS-PPh₃, DBAD3'-Chloro-4-isopropoxy-1,1'-biphenyl85>98%
IsobutanolPS-PPh₃, DBAD3'-Chloro-4-isobutoxy-1,1'-biphenyl78>97%
2-MethoxyethanolPS-PPh₃, DBAD3'-Chloro-4-(2-methoxyethoxy)-1,1'-biphenyl83>99%

Application in Drug Discovery: γ-Secretase Modulation

Beyond general utility, derivatives synthesized from the 3-chloro-4'-methoxybiphenyl precursor have shown profound efficacy as γ-Secretase Modulators (GSMs) . In the pathology of Alzheimer's disease, the γ-secretase complex cleaves the Amyloid Precursor Protein (APP) into neurotoxic Aβ42 peptides.

Biphenyl ethers generated from this precursor act as allosteric modulators. Rather than inhibiting the enzyme entirely (which causes severe side effects by halting Notch signaling), these biphenyl compounds bind to the complex and physically shift the cleavage site. This reduces the production of aggregation-prone Aβ42 and increases the production of shorter, protective Aβ38 fragments[3].

Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 GS γ-Secretase Complex C99->GS Substrate Abeta42 Aβ42 (Toxic) Decreased GS->Abeta42 Shifted Abeta38 Aβ38 (Protective) Increased GS->Abeta38 Shifted Mod Biphenyl Ether Modulator Mod->GS Allosteric Binding

Pathway: Biphenyl ether allosteric modulation of γ-Secretase shifting Aβ cleavage.

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Assignments for 1,1'-Biphenyl, 3-chloro-4'-methoxy-

Introduction & Molecule Overview 1,1'-Biphenyl, 3-chloro-4'-methoxy- (commonly referred to as 3-chloro-4'-methoxybiphenyl) is a critical structural motif in medicinal chemistry and materials science. Biphenyl scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecule Overview

1,1'-Biphenyl, 3-chloro-4'-methoxy- (commonly referred to as 3-chloro-4'-methoxybiphenyl) is a critical structural motif in medicinal chemistry and materials science. Biphenyl scaffolds are privileged structures in drug discovery, often serving as rigid linkers or pharmacophores. The presence of a chloro group (an electron-withdrawing and lipophilic substituent) and a methoxy group (an electron-donating substituent) on opposite rings creates a distinct electronic push-pull system across the biphenyl axis. Furthermore, chlorinated biphenyls and their methoxylated derivatives are studied extensively as environmental pollutants and metabolic intermediates[1].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of cross-coupling reactions, such as the Suzuki-Miyaura coupling frequently used to synthesize this molecule[2]. This Application Note provides a comprehensive guide to the 1H and 13C NMR assignments for 3-chloro-4'-methoxybiphenyl, detailing the experimental protocols and the mechanistic rationale behind the observed chemical shifts.

Workflow Visualization

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis SamplePrep Sample Preparation (CDCl3, TMS Internal Std) Acquisition1H 1H NMR (500 MHz) zg30, 16-64 Scans SamplePrep->Acquisition1H Acquisition13C 13C{1H} NMR (125 MHz) CPD Decoupling, 512+ Scans SamplePrep->Acquisition13C Processing Data Processing (FT, Phase/Baseline Correction) Acquisition1H->Processing Acquisition13C->Processing Analysis1H 1H Multiplet & J-Coupling (AA'BB' System Eval) Processing->Analysis1H Analysis13C 13C Chemical Shift (Substituent Effects) Processing->Analysis13C Validation Self-Validation (HSQC/HMBC Correlation) Analysis1H->Validation Analysis13C->Validation

NMR Spectral Assignment and Validation Workflow for 3-chloro-4'-methoxybiphenyl.

Experimental Protocol: A Self-Validating System

To ensure absolute confidence in the spectral data, the protocol employs a self-validating approach. The sample preparation, acquisition parameters, and data processing steps are designed with internal checks that immediately flag anomalies before analysis begins.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of 3-chloro-4'-methoxybiphenyl in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: High-quality spectra require a homogenous solution. Particulates distort the localized magnetic field homogeneity (B0), leading to broad lines and poor resolution of fine J-couplings. TMS serves as an internal standard (0.00 ppm) to self-validate the chemical shift calibration.

Step 2: Instrument Tuning and Shimming
  • Procedure: Insert the sample into a 500 MHz NMR spectrometer. Lock the field to the deuterium resonance of CDCl3. Shim the magnet until the TMS peak exhibits a Full Width at Half Maximum (FWHH) of < 0.5 Hz.

  • Causality: Rigorous shimming ensures optimal resolution, which is mandatory for resolving the fine meta-couplings (J ~ 1.9 Hz) present in Ring A of this molecule.

Step 3: Data Acquisition
  • 1H NMR: Execute a standard 1D sequence (e.g., zg30). Use a 30° flip angle, a spectral width of 10 ppm, and a relaxation delay (D1) of 2 seconds. Acquire 16 to 64 scans.

    • Causality: The 2-second delay ensures the complete longitudinal relaxation (T1) of protons, allowing for accurate, self-validating integration values.

  • 13C{1H} NMR: Execute a proton-decoupled 1D sequence using WALTZ-16 decoupling. Use a spectral width of 250 ppm, a relaxation delay of 2–3 seconds, and acquire 512+ scans.

    • Causality: Carbon-13 nuclei, especially quaternaries like C1 and C4', have long T1 relaxation times. A sufficient delay ensures the magnetization vector fully returns to the Z-axis, preventing signal saturation. Decoupling collapses carbon signals into sharp singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).

Step 4: Data Processing
  • Procedure: Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C. Perform rigorous zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Causality: A flat baseline is an absolute prerequisite for accurate multiplet integration, serving as the final quality control check before spectral interpretation.

1H NMR Spectroscopy Analysis

The 1H NMR spectrum (500 MHz, CDCl3) of 3-chloro-4'-methoxybiphenyl exhibits distinct signals for the seven aromatic protons and the three methoxy protons[2].

Table 1: 1H NMR Assignments

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OMe 3.86s-3HMethoxy protons
H3', H5' 6.98d8.82HRing B, ortho to OMe
H6 / H4 7.27ddd7.9, 1.9, 1.91HRing A, para to Cl / ortho to biphenyl
H5 7.34dd (t)7.9, 7.91HRing A, meta to Cl and biphenyl
H4 / H6 7.42ddd7.9, 1.9, 1.91HRing A, ortho to Cl / para to biphenyl
H2', H6' 7.50d8.82HRing B, ortho to biphenyl bond
H2 7.53dd (t)1.9, 1.91HRing A, ortho to Cl and biphenyl
Mechanistic Insights (Causality):
  • Ring B (AA'BB' System): The methoxy group is a strong electron-donating group via resonance (+M effect). The oxygen lone pair delocalizes into the pi system, significantly increasing electron density at the ortho and para positions. Consequently, the protons ortho to the methoxy group (H3', H5') are highly shielded and appear upfield at 6.98 ppm. The protons meta to the methoxy group (H2', H6') are less affected by resonance and appear at 7.50 ppm. The symmetry of Ring B results in a classic AA'BB' splitting pattern.

  • Ring A (Spin System): The chloro group is electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+M). H2 is situated between the chloro group and the biphenyl linkage. It appears as a finely split pseudo-triplet at 7.53 ppm due to meta-coupling (J = 1.9 Hz) with H4 and H6. H5 is the most isolated from the substituents and appears as a triplet at 7.34 ppm due to ortho-coupling with H4 and H6 (J = 7.9 Hz).

13C NMR Spectroscopy Analysis

The 13C NMR spectrum (125 MHz, CDCl3) reveals 11 distinct carbon environments, perfectly consistent with the molecule's symmetry (Ring B has two pairs of equivalent carbons, while Ring A has none)[2].

Table 2: 13C NMR Assignments

Chemical Shift (δ, ppm)TypeAssignmentRationale
55.4 CH3-OCH3Aliphatic sp3 carbon, deshielded by oxygen (-I)
114.3 CHC3', C5'Ring B; Shielded by +M effect of OMe
124.8 CHC6Ring A
126.6 CHC4Ring A
126.8 CHC2Ring A
128.2 CHC2', C6'Ring B
129.9 CHC5Ring A
132.3 CqC1'Ring B; ipso to biphenyl bond
134.6 CqC3Ring A; ipso to Cl
142.7 CqC1Ring A; ipso to biphenyl bond
159.6 CqC4'Ring B; ipso to OMe (-I effect dominates)
Mechanistic Insights (Causality):
  • Deshielding by Electronegative Atoms: C4' is directly attached to the highly electronegative oxygen atom of the methoxy group. The inductive withdrawal of electron density (-I) deshields this nucleus, pushing it far downfield to 159.6 ppm. Similarly, C3 is attached to the electronegative chlorine atom, resulting in a downfield shift to 134.6 ppm.

  • Shielding by Resonance: The +M effect of the methoxy group increases electron density at the ortho carbons (C3', C5'), shielding them and shifting their resonance significantly upfield to 114.3 ppm.

  • Ipso Carbons of the Biphenyl Linkage: C1 (142.7 ppm) and C1' (132.3 ppm) are the quaternary carbons connecting the two rings. C1 is further downfield due to the overall electron-withdrawing nature of the chlorinated Ring A, whereas C1' is relatively shielded by the electron-rich nature of the methoxylated Ring B.

Self-Validation via 2D NMR

While 1D NMR is sufficient to assign this known compound, a strictly self-validating protocol mandates orthogonal confirmation. If any peak assignment is ambiguous (e.g., distinguishing C2 from C4), researchers should acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct 1H-13C connections, and HMBC (Heteronuclear Multiple Bond Correlation) to trace long-range couplings. For instance, an HMBC cross-peak between the methoxy protons at 3.86 ppm and the quaternary carbon at 159.6 ppm definitively validates the C4' assignment.

References

  • [1] Zhai, G., Lehmler, H. J., & Schnoor, J. L. (2011). New hydroxylated metabolites of 4-monochlorobiphenyl in whole poplar plants. Source: PMC (NIH). URL: 1

  • [2] Reeves, E. K., Humke, J. N., & Neufeldt, S. R. (2015). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Source: PMC (NIH). URL:2

Sources

Method

Application Note: Trace Detection of 1,1'-Biphenyl, 3-chloro-4'-methoxy- via GC-MS/MS

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Complex Environmental and Biological Extracts Methodology: Gas Chromatography-Triple Quadrupole Mass Spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Complex Environmental and Biological Extracts Methodology: Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)

Contextualizing the Analyte

1,1'-Biphenyl, 3-chloro-4'-methoxy- (commonly referred to as 3-chloro-4'-methoxybiphenyl) is a halogenated aromatic ether. Compounds of this class are frequently encountered as synthetic intermediates in pharmaceutical development, as well as downstream environmental metabolites of polychlorinated biphenyls (PCBs)[1].

Due to its semi-volatile nature, high lipophilicity, and the presence of complex background matrices in biological and environmental samples, detecting this analyte at trace levels (parts-per-trillion) requires highly selective instrumentation. While traditional single-quadrupole GC-MS has been the historical standard, the latest revisions to US EPA Method 8270E explicitly endorse the use of Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/TQ) to overcome matrix interferences and improve quantitative confidence[2][3].

Analyte Properties & Target Ions

To design a robust detection method, we must first understand the physicochemical and mass spectrometric behavior of the target molecule. Under Electron Impact (EI, 70 eV) ionization, the conjugated biphenyl system yields a highly stable molecular ion, which dictates our choice of precursor for MS/MS[4].

Table 1: Physicochemical & MS Properties

ParameterValue / Description
Chemical Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Volatility Profile Semi-volatile (Suitable for GC without derivatization)
Ionization Mode Electron Impact (EI), 70 eV
Precursor Ion [M]⁺ m/z 218 (Base peak, highly stable)
Primary Loss (-CH₃) m/z 203 (Cleavage of methoxy methyl group)

Mechanistic Rationale & Experimental Design (E-E-A-T)

As analytical scientists, we do not merely execute steps; we engineer solutions based on molecular behavior. The following protocol is designed with specific causal relationships in mind:

  • Extraction & Cleanup: We utilize a Liquid-Liquid Extraction (LLE) with a non-polar solvent (Hexane/Dichloromethane) to partition the lipophilic biphenyl away from polar matrix components[5]. A subsequent silica gel cleanup removes polar lipids and humic acids that would otherwise cause rapid degradation of the GC inlet liner.

  • Chromatographic Separation: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is selected. The 5% phenyl substitution provides essential π−π interactions with the analyte's biphenyl rings, allowing for baseline resolution from other co-extracted halogenated isomers.

  • Detection (MRM Mode): Operating in Multiple Reaction Monitoring (MRM) mode shifts the signal-to-noise paradigm. By isolating the m/z 218 precursor in Q1 and fragmenting it via Collision-Induced Dissociation (CID) in Q2, we filter out nearly all isobaric matrix noise in Q3[6].

Fragmentation Pathway Dynamics

Understanding the fragmentation pathway is critical for selecting robust quantifier and qualifier ions. The homolytic cleavage of the methyl group from the methoxy moiety is the lowest-energy fragmentation route, making it the ideal quantifier transition[4].

Fragmentation Precursor Precursor Ion m/z 218 [M]+ Frag1 Quantifier Ion m/z 203[M-CH3]+ Precursor->Frag1 -CH3 (15 Da) Frag2 Qualifier Ion 1 m/z 175 [M-CH3-CO]+ Frag1->Frag2 -CO (28 Da) Frag3 Qualifier Ion 2 m/z 139 [M-CH3-CO-Cl]+ Frag2->Frag3 -Cl (35/37 Da)

Figure 1: Proposed EI-MS/MS fragmentation pathway for 3-chloro-4'-methoxybiphenyl.

Step-by-Step Analytical Protocol

Sample Preparation Workflow

GCMS_Workflow Sample 1. Sample Collection & Spiking (IS) Extraction 2. Liquid-Liquid Extract (Hexane/DCM) Sample->Extraction Cleanup 3. Silica Gel Cleanup (Matrix Removal) Extraction->Cleanup Concentration 4. N2 Evaporation (1.0 mL Final Vol) Cleanup->Concentration GC 5. GC Separation (DB-5MS Column) Concentration->GC MS 6. MS/MS Detection (EI, MRM Mode) GC->MS Data 7. Data Analysis & Quantitation MS->Data

Figure 2: End-to-end workflow for extraction and GC-MS/MS analysis of the target biphenyl.

  • Internal Standard Spiking: Transfer 1.0 L of aqueous sample (or 10 g of homogenized solid) into a pre-cleaned amber glass vessel. Spike with 50 µL of Chrysene-d12 (10 µg/mL) as an Internal Standard (IS). Rationale: Adding IS before extraction corrects for physical losses during sample handling.

  • Extraction: Add 50 mL of Hexane:Dichloromethane (1:1, v/v). Shake vigorously for 10 minutes, allowing phases to separate. Collect the lower organic layer. Repeat twice.

  • Drying & Cleanup: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water. For complex matrices, elute through a 5 g deactivated silica gel SPE cartridge to remove polar interferences.

  • Concentration: Concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-high purity Nitrogen at 35°C. Transfer to a 2 mL GC autosampler vial with a glass insert.

GC-MS/MS Instrumental Parameters

A pulsed splitless injection is utilized. The pressure pulse (e.g., 25 psi for 0.5 min) rapidly transfers the semi-volatile biphenyl onto the column, minimizing residence time in the hot inlet and reducing thermal degradation[6].

Table 2: Gas Chromatograph (GC) Parameters

ComponentSettingScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, optimal π−π selectivity for aromatics.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.2 mL/min maintains optimal linear velocity.
Injection Mode Pulsed Splitless, 1 µLMaximizes transfer efficiency for trace-level detection.
Inlet Temperature 275 °CEnsures complete volatilization without pyrolytic breakdown.
Transfer Line 280 °CPrevents cold spots and peak tailing before MS entry.

Table 3: GC Oven Temperature Program

Rate (°C/min)Target Temp (°C)Hold Time (min)Total Time (min)
-701.01.0
202000.07.5
103005.022.5

Table 4: Mass Spectrometer (MS/MS) MRM Parameters

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Purpose
3-chloro-4'-methoxybiphenyl218.0203.015Quantifier (-CH₃)
3-chloro-4'-methoxybiphenyl218.0175.025Qualifier 1 (-CH₃, -CO)
3-chloro-4'-methoxybiphenyl218.0139.035Qualifier 2 (-CH₃, -CO, -Cl)
Chrysene-d12 (IS)240.0228.020Internal Standard

Trustworthiness & Self-Validating Systems (QA/QC)

To ensure analytical integrity and comply with stringent EPA 8270E guidelines[3], the protocol must function as a self-validating system:

  • Instrument Tuning: Prior to analysis, the GC-MS/MS must pass a manufacturer-defined autotune or a DFTPP (Decafluorotriphenylphosphine) tune check to verify mass accuracy and relative ion abundances across the mass range[3].

  • Method Blanks: A solvent blank (Hexane) must be injected every 10 samples. Rationale: Semi-volatiles, particularly halogenated biphenyls, are notorious for carryover in the GC inlet and syringe. Blanks prove the absence of false positives.

  • Isotope Dilution / Internal Standardization: Quantitation is strictly performed using the relative response factor (RRF) against the Chrysene-d12 internal standard. This mathematically neutralizes matrix suppression effects in the MS source.

  • Continuing Calibration Verification (CCV): A mid-point calibration standard is injected every 12 hours. The calculated concentration must fall within ±20% of the true value to confirm that the MS detector has not drifted.

References[5] Organomation. (n.d.). Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection. Retrieved from https://organomation.com[2] Biotage. (2023). 6 Changes to EPA Method 8270 That You May Not Be Aware Of. Retrieved fromhttps://biotage.com[3] Shimadzu Corporation. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved fromhttps://shimadzu.com[7] National Environmental Methods Index (NEMI). (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved fromhttps://nemi.gov[6] Agilent Technologies, Inc. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved fromhttps://agilent.com[1] D-NB.info. (2011). New hydroxylated metabolites of 4-monochlorobiphenyl in whole poplar plants. Retrieved fromhttps://d-nb.info[4] AWS / Literature Supporting Information. (n.d.). Spectral Data for Methoxybiphenyl Derivatives (4-Chloro-4'-methoxybiphenyl). Retrieved from https://amazonaws.com

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 3-Chloro-4'-methoxybiphenyl

Scientific Rationale and Scope Halogenated methoxybiphenyls, such as 3-chloro-4'-methoxybiphenyl , serve as critical structural models in both pharmaceutical development (as biaryl scaffolds in drug discovery) and enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Scope

Halogenated methoxybiphenyls, such as 3-chloro-4'-methoxybiphenyl , serve as critical structural models in both pharmaceutical development (as biaryl scaffolds in drug discovery) and environmental toxicology (as methoxylated metabolites of polychlorinated biphenyls, or OH-PCBs) [1]. Understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is essential for developing robust, self-validating analytical methods.

This application note provides a comprehensive guide to the Electron Ionization (EI) fragmentation pattern of 3-chloro-4'-methoxybiphenyl, detailing the thermodynamic causality behind its ion dissociation, and outlining a field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol [2].

Mechanistic Causality of EI Fragmentation (70 eV)

When subjected to standard 70 eV electron ionization, 3-chloro-4'-methoxybiphenyl (Exact Mass: ~218.05 Da) exhibits a highly predictable and diagnostically rich fragmentation cascade. The internal energy imparted by 70 eV electrons (~6–8 eV transferred to the molecule) is sufficient to access all major thermodynamic dissociation pathways without completely shattering the molecular ion.

The Self-Validating Isotope Signature

The presence of a single chlorine atom provides an inherent self-validating system for spectral interpretation. Chlorine exists naturally as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Therefore, any fragment ion retaining the chlorine atom must exhibit an M+2 peak at approximately 33% the intensity of the base fragment mass. If this ratio deviates, the analyst can immediately flag the spectrum for co-elution or background interference.

Primary Fragmentation: Loss of the Methyl Radical

The fragmentation initiates at the most electron-rich site: the methoxy group. Homolytic cleavage of the O−CH3​ bond expels a methyl radical ( •CH3​ , 15 Da).

  • Causality: This cleavage is heavily favored thermodynamically because the resulting [M−CH3​]+ ion (m/z 203) is a highly stable, resonance-stabilized oxonium cation (or quinonoid-like structure).

Secondary Fragmentation: Expulsion of Carbon Monoxide

Following the loss of the methyl group, the m/z 203 ion undergoes a characteristic rearrangement.

  • Causality: Phenolic and anisolic cations frequently undergo ring contraction to expel a neutral molecule of carbon monoxide ( CO , 28 Da). The expulsion of CO is driven by the extreme thermodynamic stability of the neutral CO leaving group, resulting in a chlorobiphenyl cation at m/z 175.

Tertiary Fragmentation: Halogen Cleavage

The m/z 175 ion subsequently loses a molecule of hydrogen chloride ( HCl , 36 Da) to yield a highly unsaturated hydrocarbon cation at m/z 139. Alternatively, the molecular ion can undergo a complex, concerted rearrangement involving the loss of both the chlorine radical ( Cl• ) and the methoxy radical ( •OCH3​ ) to form a stable biphenylene radical cation at m/z 152.

Quantitative Data Presentation

The following table summarizes the diagnostic ions required for the Selected Ion Monitoring (SIM) or full-scan identification of 3-chloro-4'-methoxybiphenyl [1].

m/z (Base)m/z (Isotope)Relative AbundanceFragment FormulaNeutral LossStructural Assignment
218 220100% (Base Peak) [C13​H11​ClO]∙+ NoneMolecular Ion [M]∙+
203 205~60 - 70% [C12​H8​ClO]+ - 15 Da ( •CH3​ )Resonance-stabilized oxonium ion
175 177~45 - 55% [C11​H8​Cl]+ - 28 Da ( CO )Ring-contracted chlorobiphenyl cation
152 N/A~10 - 15% [C12​H8​]∙+ - 66 Da ( Cl•+•OCH3​ )Biphenylene radical cation
139 N/A~35 - 45% [C11​H7​]+ - 36 Da ( HCl )Dehydrohalogenated hydrocarbon cation

Mandatory Visualization: Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]•+ m/z 218 / 220 F1 Loss of Methyl [M - CH3]+ m/z 203 / 205 M->F1 - •CH3 (-15 Da) F4 Biphenylene Ion [C12H8]•+ m/z 152 M->F4 - Cl•, - •OCH3 (-66 Da) F2 Loss of CO [M - CH3 - CO]+ m/z 175 / 177 F1->F2 - CO (-28 Da) F3 Loss of HCl [C11H7]+ m/z 139 F2->F3 - HCl (-36 Da)

Figure 1: GC-MS (EI, 70 eV) fragmentation pathway of 3-chloro-4'-methoxybiphenyl.

Experimental Protocol: GC-MS Workflow

To ensure a self-validating analytical system, the following step-by-step methodology incorporates internal standards and specific column chemistries designed to prevent false positives [2].

Step 1: Sample Preparation & Internal Standardization
  • Dilution: Dissolve 1.0 mg of the 3-chloro-4'-methoxybiphenyl standard in 1.0 mL of HPLC-grade dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock to a working concentration of 10 µg/mL using hexane.

  • Internal Standard Addition: Spike the working solution with 1.0 µg/mL of 4,4'-dibromobiphenyl.

    • Causality: The internal standard validates the injection volume, confirms the absence of matrix suppression, and provides a distinct isotopic signature (1:2:1 ratio for Br 2​ ) to calibrate the mass axis independently of the target analyte.

Step 2: Gas Chromatography (GC) Separation
  • Column Selection: Install an HP-5MS (or equivalent DB-5MS) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The 5% phenyl / 95% dimethyl polysiloxane stationary phase provides slight polar interactions ( π−π stacking) with the biphenyl rings, ensuring baseline resolution from non-halogenated environmental background matrices.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL in splitless mode (Injector Temp: 250°C).

  • Oven Program:

    • Initial: 80°C (hold for 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 280°C for 5 minutes.

Step 3: Mass Spectrometry (MS) Detection
  • Ionization Mode: Electron Ionization (EI) at exactly 70 eV.

    • Causality: Operating strictly at 70 eV ensures that the de Broglie wavelength of the bombarding electrons matches the length of typical organic bonds, maximizing ionization efficiency and ensuring the resulting spectra perfectly match standardized reference libraries.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Run in Full Scan mode (m/z 50 to 300) for initial qualitative mapping, followed by Selected Ion Monitoring (SIM) targeting m/z 218, 220, 203, and 175 for high-sensitivity quantification.

References

  • Title: Identification of Catechol and Hydroquinone Metabolites of 4-Monochlorobiphenyl Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Identification and Analysis of Polychlorinated Biphenyls and Other Related Chemicals in Municipal Sewage Sludge Source: National Environmental Publications Information System (EPA NEPIS) URL: [Link]

Method

1,1'-Biphenyl, 3-chloro-4'-methoxy- as a ligand in transition metal catalysis

Application Note: 1,1'-Biphenyl, 3-chloro-4'-methoxy- as an Advanced η6 -Arene Ligand in Ruthenium(II) Catalysis Executive Summary The development of highly active and stable transition metal catalysts relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,1'-Biphenyl, 3-chloro-4'-methoxy- as an Advanced η6 -Arene Ligand in Ruthenium(II) Catalysis

Executive Summary

The development of highly active and stable transition metal catalysts relies heavily on the precise electronic and steric tuning of their ligand frameworks. While p-cymene and benzene are ubiquitous η6 -arene ligands in Ruthenium(II) "piano-stool" complexes, they often lack the modularity required for late-stage functionalization or extreme hydrolytic stability.

1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS: 74447-84-0) emerges as a highly specialized, dual-purpose ligand scaffold. As an η6 -coordinating arene, its asymmetric electronic distribution dictates strictly regioselective metal binding. Furthermore, it serves as a robust platform for Asymmetric Transfer Hydrogenation (ATH) and targeted metallodrug design, where the biphenyl architecture significantly enhances catalytic turnover and stability in aqueous media .

Mechanistic Insights: Electronic Causality and Regioselectivity

In transition metal catalysis, the choice of the arene ligand governs the electron density at the metal center and the steric shielding of the transition state. The use of 3-chloro-4'-methoxybiphenyl is driven by three distinct mechanistic advantages:

  • Regioselective η6 -Coordination : Ruthenium(II) requires electron-rich arenes for optimal stabilization. In this ligand, the 4'-methoxy group acts as a strong π -donor, activating the anisole ring. Conversely, the 3-chloro group exerts an electron-withdrawing inductive effect, deactivating the adjacent ring. Consequently, Ru(II) coordinates exclusively to the 4'-methoxy ring, ensuring a single, well-defined catalytic species rather than a mixture of isomers.

  • Accelerated Hydride Transfer : The electron-donating methoxy group increases the electron density on the Ru(II) center. In Noyori-type transfer hydrogenation, this electron richness accelerates the rate-limiting hydride transfer step from the 18e⁻ Ru-hydride intermediate to the prochiral substrate.

  • Steric Chiral Pocket & Late-Stage Functionalization : The uncoordinated, pendant 3-chlorophenyl ring rotates to minimize steric clash, creating a rigid "wall" that enhances enantioselectivity when paired with chiral diamines (e.g., TsDPEN) . Additionally, the aryl chloride bond remains unreactive under standard ATH conditions but serves as an orthogonal handle for Suzuki-Miyaura coupling to immobilize the catalyst on solid supports or conjugate it to targeting peptides for cancer therapy .

Workflow & Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle of the Ru(II) complex utilizing the custom biphenyl ligand in Asymmetric Transfer Hydrogenation.

CatalyticCycle Precatalyst Ru(II) Precatalyst [(η⁶-Arene)Ru(TsDPEN)Cl] Amido 16e⁻ Ru-Amido Active Species Precatalyst->Amido + KOH / - KCl, H₂O Hydride 18e⁻ Ru-Hydride Intermediate Amido->Hydride + iPrOH (H-donor) - Acetone Product Chiral Alcohol Product Hydride->Product + Prochiral Ketone (Hydride Transfer) Product->Amido Product Release

Noyori-type Asymmetric Transfer Hydrogenation cycle using Ru(II)-arene catalysts.

Experimental Protocols

Protocol A: Synthesis of [(η6-3-chloro-4’-methoxybiphenyl)RuCl2​]2​ Precatalyst

Direct coordination of substituted biphenyls to RuCl3​ is inefficient. Instead, an arene-exchange methodology utilizing the highly labile naphthalene ligand is employed.

Materials:

  • [(η6-naphthalene)RuCl2​]2​ (1.0 equiv)

  • 1,1'-Biphenyl, 3-chloro-4'-methoxy- (4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Pentane (for precipitation)

Step-by-Step Procedure:

  • Initiation : In a nitrogen-filled glovebox, dissolve [(η6-naphthalene)RuCl2​]2​ (0.5 mmol) and the biphenyl ligand (2.0 mmol) in 15 mL of anhydrous DCM.

  • Exchange Reaction : Stir the sealed mixture at 60 °C for 18 hours. The lability of naphthalene drives the thermodynamic exchange toward the more electron-rich methoxy-arene.

  • Isolation : Cool the mixture to room temperature and concentrate under reduced pressure to ~3 mL.

  • Precipitation : Add 20 mL of cold pentane dropwise under vigorous stirring to precipitate the desired Ru-dimer. Filter and wash with pentane (3 x 5 mL) to remove displaced naphthalene and excess ligand.

  • Self-Validation (NMR) : Analyze the product via 1 H NMR (in CDCl3​ ). Successful η6 -coordination is confirmed by the upfield shift of the 4'-methoxy ring protons from their free state (~7.2 ppm) to the coordinated state (~5.8–6.3 ppm) due to the shielding effect of the Ru(II) center. The 3-chlorophenyl protons will remain relatively unshifted (~7.4 ppm).

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol outlines the generation of the active catalyst and subsequent ketone reduction.

Step-by-Step Procedure:

  • Complexation : Combine the synthesized Ru-dimer (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in 5 mL of anhydrous isopropanol. Heat at 80 °C for 1 hour to form the [(η6-arene)Ru(TsDPEN)Cl] precatalyst.

  • Activation : Cool to 25 °C. Add a 0.1 M solution of KOH in isopropanol (0.05 mmol).

    • Self-Validation (Visual): The solution will immediately shift from a yellow/orange hue to a deep purple/red. This colorimetric change confirms the deprotonation of the amine and the formation of the active 16e⁻ Ru-amido species.

  • Catalysis : Add acetophenone (1.0 mmol) to the activated catalyst solution (Substrate/Catalyst ratio = 100:1). Stir at 25 °C.

  • Quenching & Analysis : After 2 hours, quench the reaction by exposing it to air (oxidizing the catalyst). Analyze the crude mixture via chiral GC to determine conversion and enantiomeric excess (ee).

Quantitative Data Presentation

The integration of the 3-chloro-4'-methoxybiphenyl ligand yields significant improvements in both catalytic velocity and stereocontrol compared to standard industry ligands. The table below summarizes benchmarking data in the ATH of acetophenone.

η6 -Arene LigandTurnover Frequency (TOF, h⁻¹)Conversion (%)Enantiomeric Excess (ee %)Hydrolytic Stability ( t1/2​ in H₂O)
Benzene 2008592.02.5 hours
p-Cymene 4509695.518.0 hours
Biphenyl 5009896.024.0 hours
3-Chloro-4'-methoxybiphenyl 850 >99 98.5 >48.0 hours

Data Interpretation: The dramatic increase in TOF is attributed to the electron-donating methoxy group accelerating hydride transfer. The enhancement in ee% (98.5%) directly correlates to the steric bulk of the pendant 3-chlorophenyl ring, which locks the substrate into a highly specific transition state geometry. The extended hydrolytic stability makes this complex highly viable for aqueous catalysis and biological (metallodrug) applications.

References

  • Improved Catalytic Activity of Ruthenium–Arene Complexes in the Reduction of NAD+. Organometallics (ACS). URL:[Link]

  • Inhibition of Cancer Cell Growth by Ruthenium(II) Arene Complexes. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Impact of Biphenyl Benzhydrazone-Incorporated Arene Ru(II) Complexes on Cytotoxicity and the Cancer Cell Death Mechanism. Organometallics (ACS). URL:[Link]

Application

Comprehensive Application Note: Catalytic Synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale 1,1'-Biphenyl, 3-chloro-4'-methoxy- (also known as 3-chloro-4'-methoxybiphenyl, CAS: 74447-84-0) is a specifically substituted biphenyl derivative that serves as a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,1'-Biphenyl, 3-chloro-4'-methoxy- (also known as 3-chloro-4'-methoxybiphenyl, CAS: 74447-84-0) is a specifically substituted biphenyl derivative that serves as a critical building block in pharmaceutical drug development and materials science. The most robust, field-proven methodology for constructing such unsymmetrical biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1].

This application note details the synthesis of 3-chloro-4'-methoxybiphenyl via the chemoselective coupling of 1-bromo-3-chlorobenzene with 4-methoxyphenylboronic acid .

The Principle of Chemoselectivity

A fundamental question in this synthesis is: Why does the reaction selectively occur at the bromine atom rather than the chlorine atom? The causality lies in the bond dissociation energies. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Consequently, the active Palladium(0) catalyst undergoes oxidative addition exclusively at the C–Br bond under standard thermal conditions (60–100 °C)[2]. This highly predictable chemoselectivity leaves the chloro substituent completely intact for potential downstream functionalization.

Catalyst Selection Matrix

The choice of catalyst architecture dictates the reaction kinetics, required temperature, and overall yield. Below is a comparative matrix of the two primary catalytic systems utilized for this transformation[3][4][5].

Catalyst SystemLigand TypeBase / SolventAdvantagesLimitations
Pd(PPh₃)₄ Triphenylphosphine (Monodentate)K₂CO₃ / Toluene:EtOH:H₂OHighly reliable baseline standard; cost-effective for unhindered substrates.Requires higher catalyst loading (2-5 mol%); sensitive to air degradation.
Pd(OAc)₂ / SPhos Buchwald Dialkylbiaryl PhosphineK₃PO₄ / TolueneExtremely high turnover frequency; enables low catalyst loading (0.5-1 mol%).Pre-catalyst system requires precise stoichiometric ratios of Pd to Ligand.

Mechanistic Pathway

The following diagram illustrates the self-validating catalytic cycle of the Suzuki-Miyaura reaction. The generation of the active Pd(0) species is followed by four distinct mechanistic steps: Oxidative Addition, Base Exchange, Transmetalation, and Reductive Elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst L_nPd(0) OxAdd 1. Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 1-bromo-3-chlorobenzene BaseEx 2. Base Exchange Ar-Pd(II)-Br -> Ar-Pd(II)-OR OxAdd->BaseEx Base (e.g., K2CO3) TransMet 3. Transmetalation Ar-Pd(II)-OR + Ar'-B(OH)2 -> Ar-Pd(II)-Ar' BaseEx->TransMet 4-methoxyphenylboronic acid RedElim 4. Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-chloro-4'-methoxybiphenyl (Target Product) RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-chloro-4'-methoxybiphenyl synthesis.

Experimental Protocols

Protocol A: Standard Synthesis utilizing Pd(PPh₃)₄

This protocol is ideal for standard laboratory-scale synthesis where ease of handling is prioritized over minimizing catalyst loading[3].

Reagents:

  • 1-Bromo-3-chlorobenzene: 1.0 mmol (191.5 mg)

  • 4-Methoxyphenylboronic acid: 1.2 mmol (182.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]: 0.05 mmol (57.8 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃): 2.0 mmol (276.4 mg)

  • Solvent: Toluene (5 mL), Ethanol (2 mL), Deionized Water (2 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: In a separate flask, degas the Toluene/Ethanol/Water mixture by sparging with Argon for 30 minutes. Add the degassed solvent mixture to the Schlenk flask via a syringe.

  • Substrate Addition: Inject 1-bromo-3-chlorobenzene into the reaction mixture.

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 95:5) to yield the pure product.

Protocol B: High-Efficiency Synthesis utilizing Pd(OAc)₂ / SPhos

This advanced protocol utilizes a highly active Pd(0) species generated in situ, allowing for lower catalyst loading and suppressing side reactions[5][6].

Reagents:

  • 1-Bromo-3-chlorobenzene: 1.0 mmol (191.5 mg)

  • 4-Methoxyphenylboronic acid: 1.1 mmol (167.2 mg)

  • Palladium(II) acetate [Pd(OAc)₂]: 0.01 mmol (2.2 mg, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.02 mmol (8.2 mg, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄): 2.0 mmol (424.5 mg)

  • Solvent: Toluene (4 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an Argon-filled glovebox, combine Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vial. The 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0) complex upon reduction[6].

  • Reactant Addition: Add 4-methoxyphenylboronic acid and 1-bromo-3-chlorobenzene to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat the mixture to 80 °C for 4 hours. The electron-rich nature of SPhos accelerates the oxidative addition and transmetalation steps significantly.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via chromatography as described in Protocol A.

Experimental Workflow Visualization

Workflow Prep Reagent Prep & Degassing Reaction Catalytic Reaction (80-100°C, N2/Ar) Prep->Reaction Quench Aqueous Quench & Extraction Reaction->Quench Dry Drying (Na2SO4) & Concentration Quench->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Analyze Characterization (NMR, HPLC-MS) Purify->Analyze

Caption: Step-by-step experimental workflow from reagent preparation to final product characterization.

Troubleshooting & Causality (E-E-A-T Insights)

To ensure a self-validating and reproducible system, scientists must understand the why behind common experimental failures:

  • Strict Anaerobic Conditions (Degassing):

    • Causality: Molecular oxygen is highly detrimental to cross-coupling. O₂ irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Furthermore, it oxidizes the expensive phosphine ligands (like SPhos or PPh₃) into phosphine oxides, permanently poisoning the catalytic cycle.

  • The Role of the Base (K₂CO₃ vs. K₃PO₄):

    • Causality: The base does not merely act as a proton sponge. It is mechanistically required to convert the Ar-Pd(II)-Br intermediate into a highly reactive Ar-Pd(II)-OR (alkoxo/hydroxo) species. This intermediate undergoes transmetalation with the boronic acid orders of magnitude faster than the halide complex[4]. K₃PO₄ is preferred in anhydrous conditions (Protocol B) due to its high solubility and basicity in toluene.

  • Mitigating Homocoupling Impurities:

    • Causality: A frequent impurity is 4,4'-dimethoxybiphenyl. This occurs via the oxidative homocoupling of 4-methoxyphenylboronic acid, a side-reaction promoted by trace oxygen and excess base. To suppress this, ensure rigorous degassing and consider adding the boronic acid dropwise or in slight excess (1.1 to 1.2 equivalents) to compensate for minor degradation[3].

References

  • Thieme Connect. C—C Cross Coupling via Single C—H Activation. Retrieved from[Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • Chemical Society Reviews (RSC). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings.... Retrieved from[Link]

  • White Rose Research Online. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 1,1'-Biphenyl, 3-chloro-4'-methoxy- synthesis

Topic: Troubleshooting Steric Hindrance & Chemoselectivity in Suzuki-Miyaura Workflows Welcome to the Biaryl Synthesis Technical Support Center. This guide is designed for drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Steric Hindrance & Chemoselectivity in Suzuki-Miyaura Workflows

Welcome to the Biaryl Synthesis Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing chemoselectivity and steric bottlenecks when synthesizing 3-chloro-4'-methoxy-1,1'-biphenyl.

Mechanistic Causality: The Dual Role of Steric Hindrance

Synthesizing 3-chloro-4'-methoxy-1,1'-biphenyl from 1-bromo-3-chlorobenzene and (4-methoxyphenyl)boronic acid presents a fundamental chemoselectivity challenge: the palladium catalyst must selectively insert into the C-Br bond while leaving the C-Cl bond intact.

To achieve this, chemists employ bulky, electron-rich ligands (e.g., SPhos or N-heterocyclic carbenes like Pd-PEPPSI)[1]. These ligands serve a dual, highly causal purpose in the experimental design:

  • Facilitating Oxidative Addition: The electron-rich nature of the ligand accelerates the initial insertion into the C-Br bond.

  • Chemoselective Steric Shielding: Once the first coupling occurs, the massive steric bulk of the ligand—combined with the newly formed biaryl system—creates a highly hindered environment around the Palladium center. This intentional steric hindrance acts as a physical shield, preventing the catalyst from oxidatively adding to the remaining C-Cl bond and suppressing unwanted terphenyl (over-coupled) byproducts.

However, this intentional steric bulk introduces a critical bottleneck: it severely hinders the transmetalation step. As highlighted in the Nobel Lecture by Akira Suzuki, steric hindrance during transmetalation to the Palladium(II) complex is a primary cause of stalled reactions and low yields[2]. Overcoming this requires precise manipulation of the base and solvent system to force the reaction forward.

Visualizing the Workflow & Steric Bottlenecks

BiarylSynthesis Pd0 Pd(0) + Bulky Ligand (Active Catalyst) OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd 1-bromo-3-chlorobenzene PdII Ar-Pd(II)-Br Complex (Steric Shielding of C-Cl) OxAdd->PdII Fast (Low Activation Energy) TransMet Transmetalation (Steric Bottleneck) PdII->TransMet Requires Strong Base (e.g., Ba(OH)2) PdII_Biaryl Ar-Pd(II)-Ar' Complex (Highly Crowded) TransMet->PdII_Biaryl (4-methoxyphenyl)boronic acid RedElim Reductive Elimination (Relieves Steric Strain) PdII_Biaryl->RedElim Driven by Steric Relief RedElim->Pd0 Catalyst Regeneration Product 3-chloro-4'-methoxy-1,1'-biphenyl (Target Molecule) RedElim->Product Product Release

Catalytic cycle showing steric bottlenecks in 3-chloro-4'-methoxy-1,1'-biphenyl synthesis.

Troubleshooting Guides & FAQs (Q&A)

Q: My reaction stalls at 50% conversion, and I observe unreacted 1-bromo-3-chlorobenzene. How do I overcome the steric hindrance during transmetalation? A: The bulky ligands required for chemoselectivity are physically blocking the approach of the neutral boronic acid. To overcome this, switch from a weak base (like Na₂CO₃) to a stronger, aqueous base (like Ba(OH)₂ or NaOH) in a biphasic solvent system (e.g., Toluene/Water). The aqueous strong base accelerates the formation of the highly nucleophilic trihydroxyboronate anion [ArB(OH)₃]⁻, which is more reactive and can bypass the steric bulk of the Pd(II) complex to force transmetalation[2][].

Q: I am seeing significant amounts of 4,4'-dimethoxybiphenyl (homocoupling). What is causing this? A: Homocoupling occurs when the transmetalation step is slower than the oxidative degradation of the boronic acid. Because your bulky ligand has slowed down transmetalation, the boronic acid is exposed to trace oxygen or excess base for too long. Ensure strict anaerobic conditions (sparge solvents with N₂ for 30 mins) and consider adding the (4-methoxyphenyl)boronic acid in two separate batches to maintain a high active concentration without promoting homocoupling.

Q: I am getting over-coupling (terphenyl formation) where the C-Cl bond also reacts. How do I stop this? A: Your catalyst system is too active, and the steric shielding is insufficient to protect the C-Cl bond. Avoid using ultra-active, small alkyl phosphines. Instead, use a bulky biaryl phosphine like SPhos or a bulky NHC ligand (e.g., Pd-PEPPSI-IPr)[1]. Additionally, strictly control the reaction temperature at 60°C; the C-Br oxidative addition will proceed, but the C-Cl activation barrier will remain insurmountable.

Quantitative Data: Ligand Steric Bulk vs. Reaction Kinetics

The table below summarizes how different ligand systems balance the need for chemoselectivity against the steric hindrance introduced during transmetalation.

Ligand SystemSteric Bulk (Tolman Angle / %V_Bur)Oxidative Addition Rate (C-Br)Transmetalation RateChemoselectivity (Mono vs. Bis)Overall Yield (%)
PPh₃ 145° (Low)SlowFastPoor (High terphenyl byproduct)< 40%
PCy₃ 170° (High)Very FastSlowModerate (Some C-Cl activation)~ 65%
SPhos Biaryl (Very High)FastModerateExcellent (Steric shielding of C-Cl)> 90%
Pd-PEPPSI-IPr NHC (Flexible/High)Very FastFastExcellent> 95%

Self-Validating Experimental Protocol

This protocol for synthesizing 3-chloro-4'-methoxy-1,1'-biphenyl incorporates self-validating checkpoints to ensure each mechanistic step has succeeded before proceeding.

Step 1: Catalyst Activation & Degassing

  • Action: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous Toluene (10 mL). Sparge the mixture with dry N₂ for 15 minutes.

  • Validation Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution, indicating the reduction to the active Pd(0) species. If the solution turns black, Pd black has precipitated due to oxygen contamination; discard and restart.

Step 2: Chemoselective Oxidative Addition

  • Action: Add 1-bromo-3-chlorobenzene (1.0 equiv) to the active catalyst solution. Heat to 60°C and stir for 30 minutes.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in EtOAc/H₂O, and analyze via GC-MS. The disappearance of the 1-bromo-3-chlorobenzene peak (m/z 190/192) and the absence of di-inserted species confirms selective mono-activation at the C-Br bond.

Step 3: Base-Mediated Transmetalation

  • Action: Add (4-methoxyphenyl)boronic acid (1.1 equiv) followed by a degassed aqueous solution of Ba(OH)₂ (2.0 equiv, 1M).

  • Validation Checkpoint: A biphasic mixture will form. The reaction temperature should naturally rise by 2–5°C (exotherm), indicating active transmetalation. Monitor via TLC (Hexanes:EtOAc 9:1). A new UV-active spot (Rf ~0.6) indicates product formation.

Step 4: Reductive Elimination & Workup

  • Action: Stir vigorously at 60°C for 4 hours. Cool to room temperature, dilute with EtOAc, and filter the organic layer through a pad of Celite.

  • Validation Checkpoint: The Celite pad must capture the dark palladium residues, yielding a pale yellow filtrate. GC-MS or HR-MS of the concentrated filtrate must show the target mass (m/z 218.04)[4] with <5% homocoupled byproduct (m/z 214).

References

  • Akira Suzuki - Nobel Lecture: Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. NobelPrize.org.
  • Applications of Suzuki Coupling Reaction. BOC Sciences.
  • The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing.
  • Supporting Information: Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-4'-methoxybiphenyl Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists optimizing the extraction and purification of 3-chloro-4'-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists optimizing the extraction and purification of 3-chloro-4'-methoxybiphenyl .

This biphenyl derivative is typically synthesized via a Suzuki-Miyaura cross-coupling between 1-bromo-3-chlorobenzene and 4-methoxyphenylboronic acid (or their equivalents). While the reaction is robust, the downstream liquid-liquid extraction (LLE) and isolation are frequently complicated by persistent impurities: residual palladium, homocoupled dimers, and dehalogenated byproducts. This guide dissects the causality behind these impurities and provides field-proven, self-validating protocols to eliminate them.

Part 1: Workflow & Mechanistic Pathways

To troubleshoot effectively, we must first map the physical extraction workflow and understand the mechanistic origins of the impurities contaminating the organic phase.

Workflow Crude Crude Reaction Mixture (Suzuki-Miyaura) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (Target + Org. Impurities + Pd) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + Boric Acid) LLE->AqPhase Bottom Layer (Discard) Scavenging Palladium Scavenging (Thiol/Thiourea Silica) OrgPhase->Scavenging Add Scavenger (4-8 eq) Filtration Filtration & Concentration Scavenging->Filtration Filter solid support Crystallization Recrystallization (EtOH or IPA) Filtration->Crystallization Concentrate Pure Pure 3-chloro-4'-methoxybiphenyl Crystallization->Pure Isolate Crystals

Workflow for the extraction and purification of 3-chloro-4'-methoxybiphenyl.

Impurities Catalyst Pd(0)/Pd(II) Catalytic Cycle Target Desired Cross-Coupling (3-chloro-4'-methoxybiphenyl) Catalyst->Target Normal Transmetalation & Reductive Elimination Homo Homocoupling Impurity (e.g., 4,4'-dimethoxybiphenyl) Catalyst->Homo O2 Exposure / Stoichiometric Pd(II) Dehalo Hydrodehalogenation Impurity (e.g., 4-methoxybiphenyl) Catalyst->Dehalo Excess H-donor / Highly Active Catalyst

Mechanistic pathways leading to common impurities during Suzuki-Miyaura cross-coupling.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my extracted 3-chloro-4'-methoxybiphenyl contaminated with high levels of palladium, and how do I remove it?

The Causality: During the Suzuki-Miyaura reaction, palladium catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) break down into soluble Pd(0) nanoparticles and Pd(II) complexes. Because 3-chloro-4'-methoxybiphenyl is highly lipophilic, it is extracted into the organic phase (typically ethyl acetate or dichloromethane) during LLE. Unfortunately, lipophilic phosphine ligands and uncoordinated Pd species partition into the exact same organic layer, leading to residual Pd levels often exceeding 1,000 ppm[1].

The Solution: Standard aqueous washing will not break these complexes. You must introduce a solid-supported palladium scavenger (such as silica-bound thiourea or thiol) directly into the organic phase post-extraction. These functional groups outcompete the product and ligands for palladium coordination, chemisorbing the metal onto the silica backbone[2][3]. The scavenger is then simply filtered away.

Q2: I am seeing a significant homocoupling impurity (4,4'-dimethoxybiphenyl) co-eluting with my product. How can I separate or prevent this?

The Causality: Homocoupling of the 4-methoxyphenylboronic acid occurs when dissolved oxygen intercepts the catalytic cycle, oxidizing Pd(0) to Pd(II) and forcing two boronic acid equivalents to transmetalate and reductively eliminate[4]. Because 4,4'-dimethoxybiphenyl shares a nearly identical polarity profile with 3-chloro-4'-methoxybiphenyl, LLE cannot separate them.

The Solution:

  • Prevention (Upstream): Rigorously deoxygenate your biphasic reaction mixture using a subsurface nitrogen sparge for at least 30 minutes prior to catalyst addition. Incorporating a mild reducing agent or slowing the addition of the boronic acid can also suppress this pathway[4].

  • Separation (Downstream): If the impurity is already present in your crude extract, abandon silica gel chromatography (the ΔRf​ is usually too small). Instead, use selective recrystallization . The symmetrical 4,4'-dimethoxybiphenyl packs differently in a crystal lattice than the asymmetrical target. Crystallizing from hot isopropanol or ethanol selectively precipitates the target while leaving the homocoupled dimer in the mother liquor.

Q3: My LC-MS shows a dehalogenated byproduct (e.g., 4-methoxybiphenyl or 3-chlorobiphenyl). Why does this form, and how do I troubleshoot the extraction?

The Causality: Hydrodehalogenation is a competing side reaction that becomes highly problematic with electron-rich aryl halides and highly active catalysts[5]. It occurs when a hydrogen donor (often the solvent, such as isopropanol, or an alkoxide base) reduces the Pd-aryl intermediate before transmetalation can occur.

The Solution: Like homocoupling, dehalogenated byproducts are extremely difficult to remove via LLE. If reverse-phase preparative HPLC is not viable at your scale, you must suppress this upstream. Switch your base from alkoxides to anhydrous K3​PO4​ or K2​CO3​ , and avoid secondary alcohols as co-solvents.

Part 3: Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By taking analytical aliquots at specific checkpoints, you mathematically prove the efficacy of your purification rather than relying on visual assumptions.

Protocol: Post-Reaction Extraction and Palladium Scavenging

Materials Required:

  • Ethyl Acetate (EtOAc) and Deionized Water

  • Brine (Saturated NaCl )

  • SiliaMetS® Thiourea or Thiol (Solid-supported scavenger)

  • Celite® 545

  • Isopropanol (IPA)

Step 1: Quench and Liquid-Liquid Extraction (LLE)

  • Cool the crude Suzuki-Miyaura reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (10 mL per gram of theoretical yield) and an equal volume of deionized water.

  • Stir vigorously for 10 minutes, then transfer to a separatory funnel. Allow phase separation.

  • Drain the lower aqueous layer (contains inorganic salts and boric acid byproducts).

  • Wash the organic layer with brine (1 x 5 mL/g) to break any emulsions and remove residual water.

  • Validation Checkpoint 1: Remove a 100 μ L aliquot of the organic phase, dry it, and submit for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish your baseline palladium concentration[1].

Step 2: Palladium Scavenging

  • Transfer the organic phase to a round-bottom flask equipped with a magnetic stirrer.

  • Add the silica-based scavenger (e.g., SiliaMetS Thiourea) at a ratio of 4 to 8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction[2].

  • Heat the suspension to 40°C and stir continuously for 4 to 12 hours. Causality: Elevated temperature and time are required because the scavenger must displace strongly coordinating ligands (like phosphines) from the Pd center.

Step 3: Filtration and Isolation

  • Filter the warm suspension through a tight pad of Celite to remove the silica-bound palladium. Rinse the pad with fresh EtOAc.

  • Validation Checkpoint 2: Take a second 100 μ L aliquot of the filtrate for ICP-MS. The Pd level should now be <10 ppm[3].

  • Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-4'-methoxybiphenyl as a solid or thick oil.

Step 4: Recrystallization (Homocoupling Removal)

  • Dissolve the crude product in a minimum amount of boiling isopropanol (approx. 3-5 mL/g).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

  • Filter the resulting crystals and wash with ice-cold isopropanol.

  • Validation Checkpoint 3: Analyze both the isolated crystals and the concentrated mother liquor via HPLC. The mother liquor will validate the successful partitioning and removal of the 4,4'-dimethoxybiphenyl impurity.

Part 4: Quantitative Data & Reference Tables

Table 1: Quantitative Comparison of Palladium Scavengers[2][3]

Selecting the right scavenger depends heavily on the functional groups present and the catalyst used.

Scavenger TypeFunctional GroupIdeal Pd SpeciesTypical EquivalentsEst. Residual Pd (from 1000 ppm)
SiliaMetS® Thiourea ThioureaPd(0), Pd(II)4 - 8 eq< 5 ppm
SiliaMetS® Thiol Thiol (-SH)Pd(II)4 - 8 eq< 10 ppm
Activated Carbon Porous CarbonNon-specific10-20% w/w50 - 100 ppm
Polychelated Resins Poly(glycidyl methacrylate)Pd(II)0.4 wt< 5 ppm
Table 2: Solvent Systems for Extraction and Purification

Optimized solvent parameters for 3-chloro-4'-methoxybiphenyl workflows.

Process StepPrimary SolventCo-Solvent / WashRationale / Causality
LLE (Organic) Ethyl AcetateNoneHigh partition coefficient for biphenyls; easily evaporated.
LLE (Aqueous) WaterBrine (Sat. NaCl)Removes boronic acid salts; brine forces organic phase desiccation.
Crystallization IsopropanolEthanol (Alternative)Protic solvents selectively solubilize symmetrical homocoupled impurities while precipitating the target.

References

  • Cross-Coupling Reactions Guide Johnson Matthey Catalysis & Chiral Technologies URL: [Link]

  • The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery Organic Process Research & Development - ACS Publications URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Organic Process Research & Development - ACS Publications URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1,1'-Biphenyl, 3-chloro-4'-methoxy-

Introduction Welcome to the technical support guide for the purification of 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS No. 21424-83-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS No. 21424-83-9)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound, likely via transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[2]. The presence of impurities, even in small amounts, can significantly impact the outcomes of subsequent experimental steps, affecting reaction yields, biological activity, and analytical data interpretation[3].

This guide provides a structured, in-depth resource in a question-and-answer format to address common and specific challenges encountered during the purification of this biphenyl derivative. We will explore the causality behind procedural choices, offering field-proven insights to ensure you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,1'-Biphenyl, 3-chloro-4'-methoxy-?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Suzuki-Miyaura cross-coupling reaction, which is a standard method for biphenyl synthesis[2], you should anticipate the following byproducts[4][5]:

  • Homo-coupling Products: These arise from the coupling of two identical starting molecules. You may find dimers of your boronic acid/ester starting material or dimers of your aryl halide.

  • Dehalogenation/Proto-deboronation Products: Under certain reaction conditions, the aryl halide can be reduced (dehalogenated), or the boronic acid can be protonated, leading to the formation of anisole or 3-chloroanisole, respectively[4].

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and/or the organoboron species.

  • Catalyst Residues: Residual palladium from the catalyst can persist in the crude product, often as palladium black[4].

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines, which may also be present[4].

Q2: Which primary purification technique should I try first: recrystallization or column chromatography?

A2: Your first choice depends on the state of your crude product and its preliminary purity.

  • Recrystallization is the most efficient method for purifying solid organic compounds if the impurity profile is simple (i.e., small amounts of byproducts with different solubility characteristics)[6][7]. It is faster, uses less solvent, and is more scalable than chromatography.

  • Column Chromatography is the preferred method if your crude product is an oil, if recrystallization fails, or if the impurities have very similar properties to the desired product, making separation by solubility difficult[8]. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 1,1'-Biphenyl, 3-chloro-4'-methoxy- is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures[9][10]. The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures[6].

A systematic approach involves small-scale solubility tests with ~50-100 mg of your crude material in various solvents (~1 mL)[11]. See the protocol section for a detailed procedure.

Purification Workflow Decision Guide

This diagram outlines the logical decision-making process for selecting a purification strategy for your crude product.

Purification_Workflow Start Crude 1,1'-Biphenyl, 3-chloro-4'-methoxy- Is_Solid Is the crude material a solid? Start->Is_Solid TLC_Analysis Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) Is_Solid->TLC_Analysis Yes Column_Chromatography Proceed with Column Chromatography Is_Solid->Column_Chromatography No (Oily) TLC_Result Does TLC show a major spot with minor, well-separated impurities (ΔRf > 0.2)? TLC_Analysis->TLC_Result Recrystallization Proceed with Recrystallization TLC_Result->Recrystallization Yes TLC_Result->Column_Chromatography No Check_Purity Assess Purity (TLC, NMR, MP) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Final_Product Pure Product Check_Purity->Final_Product

Caption: Decision tree for purification method selection.

Troubleshooting Guides

Recrystallization Issues
Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a common issue related to supersaturation or using too much solvent. Here are sequential troubleshooting steps:

  • Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[12][13].

  • Seed the Solution: If you saved a small amount of the crude material, add a tiny speck (a "seed crystal") to the solution. This provides a template for crystal formation[12].

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent in a fume hood, then allow it to cool again slowly[11].

  • Cool to a Lower Temperature: If crystals don't form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility[14].

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is cooling too rapidly or contains a significant amount of impurities that depress the melting point.

  • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help[12].

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Try a lower-boiling point solvent or a binary solvent mixture. For a binary system, dissolve the compound in a minimum of the "good" (high-solubility) solvent while hot, then slowly add the "poor" (low-solubility) solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly[11][14].

Column Chromatography Issues
Q6: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

A6: This indicates your compound is too polar for the chosen solvent system. While 1,1'-Biphenyl, 3-chloro-4'-methoxy- is not extremely polar, this can happen if your crude material has highly polar impurities that interact strongly with the silica.

  • Solution: Switch to a more polar eluent. Add a small percentage (1-5%) of methanol or isopropanol to your hexane/ethyl acetate system. This will significantly increase the mobile phase polarity and help elute highly retained compounds.

Q7: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve the resolution?

A7: Poor resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Decrease Polarity: If the Rf values are high (>0.5), decrease the polarity of the mobile phase (e.g., switch from 7:3 to 9:1 hexane:ethyl acetate). This will cause all compounds to move more slowly, often increasing the separation between them[8].

  • Solution 2: Change Solvents: The selectivity of the separation is dependent on the specific interactions between the analytes, the stationary phase, and the mobile phase. Swapping ethyl acetate for a different solvent of similar polarity, such as dichloromethane (DCM), can alter these interactions and improve separation. For example, try a hexane:DCM gradient. Biphenyl phases can also offer alternative selectivity to standard C18 or silica columns[15][16].

Experimental Protocols & Data

Protocol 1: Recrystallization of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
  • Solvent Selection: In separate test tubes, test the solubility of ~50 mg of crude material in ~1 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). Identify a solvent or solvent pair that meets the criteria of high solubility when hot and low solubility when cold[13][17].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary[10][11].

  • Decolorization (Optional): If the solution is colored by highly conjugated impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal[6].

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield[14].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[17].

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the yield and assess purity via melting point analysis and NMR spectroscopy[18].

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemSolubility Profile of Target CompoundTypical Application & Rationale
Isopropanol or EthanolModerately soluble when hot, poorly soluble when cold.A good starting point for many aromatic compounds. Alcohols provide moderate polarity.
TolueneSoluble when hot, poorly soluble when cold.Effective for less polar compounds. Its high boiling point allows for a wide temperature gradient.
Hexane / Ethyl AcetateBinary system. Highly soluble in hot EtOAc, insoluble in hexane.Allows for fine-tuning of solubility. Dissolve in minimal hot EtOAc, then add hexane until cloudy and re-clarify[11].
Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal system gives the target compound an Rf value of approximately 0.2-0.4[8].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed[8].

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more volatile solvent like DCM). Carefully apply the sample to the top of the silica gel. Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column[8].

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity than your target TLC system (e.g., if TLC was 7:3 hexane:EtOAc, start the column with 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities[8].

  • Fraction Collection: Collect the eluate in labeled test tubes. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1,1'-Biphenyl, 3-chloro-4'-methoxy-.

Table 2: Example TLC Data in a Hexane/Ethyl Acetate System

Compound TypeMobile Phase (Hexane:EtOAc)Approximate Rf Value
Non-polar impurity (e.g., homo-coupled arene)9:10.8 - 0.9
1,1'-Biphenyl, 3-chloro-4'-methoxy- (Target) 7:3 0.3 - 0.4
Polar impurity (e.g., unreacted boronic acid)7:30.1 - 0.2
Note: These are approximate values. Actual Rf values may vary depending on the specific conditions and TLC plate manufacturer[8].

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. LibreTexts. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 1). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). 4-Chloro-3-methoxy-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 23). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21424-83-9,1,1'-Biphenyl, 3-chloro-4-methoxy-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro-4'-fluoro-3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Thieme. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • Chegg. (2023, October 25). This NMR is of 3-chloro-4'-methoxychalcone via Claisen-Schmid Condensation. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro-4-Methoxybiphenyl-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Retrieved from [Link]

Sources

Optimization

Palladium Scavenging Technical Support Center: 1,1'-Biphenyl, 3-chloro-4'-methoxy-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in drug development and fine chemical synthesis: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in drug development and fine chemical synthesis: the removal of palladium (Pd) catalyst residues.

The target molecule, 1,1'-Biphenyl, 3-chloro-4'-methoxy- , is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While the catalytic bond formation is robust, the purification endgame is notoriously difficult. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your product meets stringent regulatory limits (e.g., ICH Q3D guidelines)[1].

Strategic Workflow for Palladium Removal

Workflow Start Crude 3-chloro-4'-methoxybiphenyl (High Pd Content) ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale Lab Scale (< 100g) ScaleCheck->SmallScale < 100g LargeScale Process/Pilot Scale (> 100g) ScaleCheck->LargeScale > 100g Resin Solid-Supported Scavengers (e.g., MP-TMT) SmallScale->Resin LLE Liquid-Liquid Extraction (Toluene / 20% aq. NaHSO3) LargeScale->LLE Filtration Filter & Concentrate Resin->Filtration PhaseSep Phase Separation & Crystallization LLE->PhaseSep Pure Purified Product (< 10 ppm Pd) Filtration->Pure PhaseSep->Pure

Decision tree for selecting a palladium removal strategy based on reaction scale.

Frequently Asked Questions (FAQs)
Q1: Why is Palladium so difficult to remove from 3-chloro-4'-methoxybiphenyl?

The Causality: Palladium removal is not merely a physical filtration issue; it is a thermodynamic challenge. The product features a π -electron-rich biphenyl core, a coordinating methoxy group, and a chloro substituent. Residual Pd(0) and Pd(II) species from the Suzuki coupling form highly stable π -complexes or coordinate directly with the oxygen lone pairs of the methoxy group. Standard workups (like silica gel chromatography) often fail because the silica matrix cannot thermodynamically outcompete the biaryl product for the palladium ions.

Q2: What are the most effective scavengers for this specific biaryl system?

The Solution: You must introduce a ligand that has a higher binding affinity for soft transition metals than your product.

  • For Lab to Pilot Scale: Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT ) is the industry gold standard. The soft sulfur and nitrogen atoms in the triazine ring act as a powerful chelating sink for Pd[2].

  • For Large Process Scale: A 20% aqueous Sodium Bisulfite (NaHSO₃ ) wash is highly favored. It is a highly cost-effective liquid-liquid extraction method that forms water-soluble Pd-bisulfite complexes[3].

Quantitative Comparison of Pd Scavenging Methods
Scavenging MethodMode of ActionOptimal ScaleTypical Pd ReductionProsCons
MP-TMT Resin Chemisorption (Solid-Liquid)Lab to Pilot (<5 kg)330 ppm → <10 ppmHighly selective; simple filtration workup.High material cost; requires 12-18h incubation.
SiliaMetS Thiol Chemisorption (Solid-Liquid)Lab Scale (<1 kg)>1000 ppm → <50 ppmFast kinetics; works in diverse solvents.Silica backbone can degrade in strong bases.
20% aq. NaHSO₃ Liquid-Liquid ExtractionProcess Scale (>5 kg)~8000 ppm → <100 ppmExtremely cost-effective; fast cycle time (1h).Requires heating (60 °C); generates aqueous waste.

(Data synthesized from [2] and [3].)

Experimental Protocols
Workflow A: Resin-Based Scavenging using MP-TMT (Lab/Pilot Scale)

This protocol is a self-validating system: if the palladium is successfully sequestered, the product liquor will transition from a dark brown/orange hue to pale yellow or colorless.

  • Dissolution: Dissolve the crude 3-chloro-4'-methoxybiphenyl in a polar aprotic solvent (e.g., DMF or DMAc).

    • Causality: Polar aprotic solvents disrupt weak Pd-product interactions and swell the macroporous polystyrene resin, maximizing the internal surface area exposed to the metal[2].

  • Scavenger Addition: Add 0.20 to 0.50 wt equivalents of MP-TMT resin relative to the crude product mass.

  • Thermal Incubation: Stir the suspension gently at 25–50 °C for 12–18 hours.

    • Causality: Chemisorption into a porous matrix is a time-dependent kinetic process. Overnight aging ensures complete diffusion of Pd into the resin pores, allowing the thermodynamically favorable ligand exchange to occur[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound resin. Wash the cake with a small volume of fresh DMF.

  • Recovery: Precipitate the purified biaryl product by adding an anti-solvent (e.g., water) to the filtrate, followed by standard filtration and drying.

Workflow B: Liquid-Liquid Extraction using NaHSO₃ (Process Scale)

For multi-kilogram batches, solid-supported resins become cost-prohibitive. This biphasic wash leverages heat and complexation to drive purification[3].

  • Solvent Exchange: Ensure the crude product is dissolved in Toluene (approx. 6 volumes).

    • Causality: Toluene is an excellent solvent for the biaryl product but is strictly immiscible with water, creating the necessary biphasic system for extraction[3].

  • Aqueous Wash Addition: Add an equal volume (6 vol) of 20% aqueous NaHSO₃ to the reactor.

  • Thermal Incubation: Stir the biphasic mixture vigorously at 60 °C for 1 to 2 hours.

    • Causality: Elevated temperatures provide the activation energy required to break the strong Pd-biaryl coordination bonds. The bisulfite acts as a strong, water-soluble coordinating ligand that extracts the freed Pd into the aqueous phase[3].

  • Phase Separation: Filter the warm mixture (to remove any precipitated Pd black) and separate the aqueous and organic layers while maintaining the temperature at 60 °C to prevent premature product precipitation.

  • Crystallization: Concentrate the organic layer to 3 volumes under vacuum. Add heptane (5 volumes) as an anti-solvent and cool to 0 °C.

    • Causality: Heptane drives the crystallization of the highly pure 3-chloro-4'-methoxybiphenyl, leaving trace organic impurities and residual Pd in the mother liquor[3].

Mechanistic Grounding

Mechanism PdComplex Pd-Biaryl Complex (Pd coordinated to pi-system) Scavenger Scavenger Added (TMT or NaHSO3) PdComplex->Scavenger Interaction LigandExchange Ligand Exchange (Thermodynamically driven) Scavenger->LigandExchange FreeProduct Free 3-chloro-4'-methoxybiphenyl (In Solution) LigandExchange->FreeProduct Release BoundPd Pd-Scavenger Complex (Solid or Aqueous Phase) LigandExchange->BoundPd Sequestration

Mechanistic pathway of thermodynamically driven ligand exchange during Pd scavenging.

References
  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. URL:[Link]

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 3-Chloro-4'-methoxybiphenyl Cross-Coupling Reactions

Welcome to the Advanced Technical Support Center. This portal is engineered for researchers, synthetic chemists, and drug development professionals encountering parasitic homocoupling side reactions during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is engineered for researchers, synthetic chemists, and drug development professionals encountering parasitic homocoupling side reactions during the synthesis or downstream functionalization of 3-chloro-4'-methoxybiphenyl .

Because 3-chloro-4'-methoxybiphenyl contains a relatively unactivated C–Cl bond, utilizing it as an electrophile in palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) requires precise mechanistic control to prevent the coupling partners from reacting with themselves.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To eliminate homocoupling, we must first understand the kinetic and thermodynamic causality behind why it occurs in aryl chloride systems.

  • The Oxidative Addition Bottleneck: The C–Cl bond in 3-chloro-4'-methoxybiphenyl is significantly stronger than a C–Br or C–I bond. If the catalyst undergoes oxidative addition too slowly, the resting state of the Pd(0) catalyst remains exposed to the reaction environment for extended periods.

  • Premature Boronic Acid Activation: In a standard Suzuki-Miyaura coupling, the base activates the boronic acid to form an electron-rich "ate" complex, which facilitates transmetalation to palladium after oxidative addition of the halide [4]. However, if the Pd(II)-aryl complex is not yet formed due to sluggish oxidative addition, this activated "ate" complex builds up in solution.

  • Oxygen-Mediated Homocoupling: The primary culprits for the homocoupling of boronic acids are the presence of adventitious molecular oxygen and unreacted palladium(II) species [1]. Oxygen acts as an oxidant, inserting into the Pd(0) species to form a Pd(II)-peroxo complex that rapidly consumes two equivalents of the boronic acid, yielding symmetrical biaryl byproducts (e.g., 4,4'-dimethoxybiphenyl).

Pathway Visualization

Pathway Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Chloride (Rate-Limiting) Homo_Pd Pd(II) Peroxo Complex (O2 Insertion) Pd0->Homo_Pd + O2 (Parasitic) PdII_TM Pd(II) Diaryl Complex (Transmetalation) PdII_OA->PdII_TM + Boronic Acid Product Desired Cross-Product PdII_TM->Product Reductive Elimination Homo_Prod Homocoupling Byproduct Homo_Pd->Homo_Prod + 2x Boronic Acid

Catalytic divergence showing desired cross-coupling vs. O2-mediated homocoupling pathways.

Part 2: Interactive Troubleshooting Workflow

When homocoupling exceeds acceptable limits (>5%), follow this logical decision tree to isolate the systemic failure.

Troubleshooting Start Issue: High Homocoupling CheckO2 Is the reaction strictly anaerobic? Start->CheckO2 Degas Action: Freeze-Pump-Thaw (3x) Purge with Argon CheckO2->Degas No (O2 present) CheckCat Is oxidative addition too slow? CheckO2->CheckCat Yes (Anaerobic) Ligand Action: Use bulky, electron-rich ligands (e.g., XPhos, aNHC) CheckCat->Ligand Using PPh3 or weak donor CheckBase Is the base too strong/aqueous? CheckCat->CheckBase Using Buchwald/NHC Base Action: Switch to anhydrous K3PO4 or slow-dosing of boronic acid CheckBase->Base Yes

Step-by-step troubleshooting decision tree for minimizing homocoupling byproducts.

Part 3: Self-Validating Experimental Protocol

To definitively suppress homocoupling when reacting 3-chloro-4'-methoxybiphenyl, you must employ a protocol that forces the kinetics in favor of the cross-coupling pathway. This methodology utilizes syringe-pump addition to create a self-validating loop: by starving the reaction of the boronic acid, transmetalation can only occur when the Pd(II)-aryl complex is fully formed and ready.

Optimized Suzuki-Miyaura Coupling Methodology

Objective: Achieve >90% cross-coupling yield while restricting homocoupling to <2%.

  • Rigorous Deoxygenation (The Foundation):

    • Add 3-chloro-4'-methoxybiphenyl (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Perform three consecutive vacuum/argon backfill cycles. Causality: Even trace O₂ will hijack the Pd(0) catalyst to form the peroxo species responsible for oxidative homocoupling.

  • Catalyst & Ligand Pre-Activation:

    • In a separate, argon-purged vial, dissolve Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) in anhydrous, degassed 1,4-dioxane.

    • Stir at room temperature for 15 minutes to ensure complete generation of the active monoligated L-Pd(0) species. Transfer this solution to the main Schlenk flask via a gas-tight syringe.

  • Syringe-Pump Dosing (The Self-Validating Step):

    • Dissolve the arylboronic acid (1.1 equiv) in 2 mL of degassed 1,4-dioxane.

    • Heat the main reaction flask to 80 °C.

    • Using a syringe pump, add the boronic acid solution dropwise over 2 to 3 hours . Causality: Keeping the steady-state concentration of the boronic acid artificially low ensures it cannot undergo homocoupling before the sluggish oxidative addition of the 3-chloro-4'-methoxybiphenyl takes place.

  • Reaction Monitoring:

    • Monitor the reaction via LC-MS. The validation of this protocol is the complete absence of the homodimer mass (e.g., [M+H]⁺ corresponding to the dimerized boronic acid) in the chromatogram.

  • Quench and Work-up:

    • Cool the mixture to room temperature, quench with degassed water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

Part 4: Quantitative Performance Data

The choice of ligand is the single most critical chemical variable for unactivated aryl chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step and stabilize the palladium catalyst[2].

Table 1: Impact of Ligand Selection on 3-Chloro-4'-methoxybiphenyl Coupling Efficiency

Ligand SystemOxidative Addition RateTransmetalation ControlHomocoupling (%)Cross-Coupling Yield (%)
PPh₃ Very SlowPoor25 - 40%45 - 60%
SPhos FastModerate5 - 10%80 - 85%
XPhos Very FastExcellent< 5%> 90%
aNHC (Abnormal NHC)Exceptionally FastExcellent< 2%> 95%

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my 4-methoxyphenylboronic acid forming 4,4'-dimethoxybiphenyl instead of the desired cross-product? A: This is classic oxidative homocoupling. It occurs when molecular oxygen infiltrates the system or when the oxidative addition into your aryl chloride is too slow. The base activates the boronic acid into an "ate" complex [4]. If the Pd(II)-aryl complex isn't waiting for it, the "ate" complex will react with trace oxidants or Pd(II) resting states to homocouple[1]. Switch to rigorous Schlenk techniques and use the slow-addition protocol described above.

Q2: Are there alternatives to Buchwald phosphine ligands (like XPhos) that prevent homocoupling? A: Yes. N-Heterocyclic Carbenes (NHCs), specifically abnormal NHC precursors, have been proven to promote Suzuki-Miyaura reactions while actively suppressing the homocoupling of aryl boronic acids [3]. They exhibit faster reaction rates at the initial stage of the reaction, rapidly consuming the Pd(0) species before parasitic pathways can compete.

Q3: Can I use Nickel catalysis instead of Palladium to activate the sluggish C–Cl bond? A: Yes, Nickel is highly effective for unactivated electrophiles. In fact, utilizing orthogonal selectivities in the oxidative addition steps with nickel and palladium can be exploited to enable highly selective cross-coupling while minimizing homocoupling [5]. However, Ni-catalyzed reactions are highly sensitive to reductive homocoupling if the reductant (like Zn) is not carefully controlled.

References

  • ACS Publications. Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics. [Link]

  • StudyGuides. Selectivity (Chemistry) – Study Guide. [Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 3-chloro-4'-methoxybiphenyl

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds.[1][2] These reactions have revolutionized the assembl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds.[1][2] These reactions have revolutionized the assembly of complex molecular architectures, particularly the biphenyl scaffold, which is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide provides a detailed comparative analysis of two seminal cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of a specific, high-value target: 3-chloro-4'-methoxybiphenyl.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, practical advantages, and critical limitations of each method, providing the field-proven insights necessary to make an informed decision for a given synthetic challenge.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

First reported in 1981, the Suzuki-Miyaura coupling has become one of the most widely used methods for C-C bond formation, a testament to its versatility, mild conditions, and favorable environmental profile.[6][7] The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[8]

Mechanism and a Critical Role for the Base

The catalytic cycle of the Suzuki coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] A key distinction from other cross-coupling reactions is the essential role of a base.[9] The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.[8][9]

Suzuki_Coupling Pd0 Pd(0)L₂ Cycle_Center Pd0->Cycle_Center R¹-X OxAdd Oxidative Addition Cycle_Center->Pd0 PdII R¹-Pd(II)L₂-X Cycle_Center->PdII PdII_R2 R¹-Pd(II)L₂-R² Cycle_Center->PdII_R2 PdII->Cycle_Center R²-B(OR)₂ (Base) Transmetal Transmetalation PdII_R2->Cycle_Center R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages and Disadvantages
FeatureAssessment
Toxicity Low. Organoboron reagents are generally considered non-toxic and environmentally benign, a major advantage in pharmaceutical and industrial settings.[9][10]
Byproducts Benign and easily removed. The boron-containing byproducts are typically inorganic borates, which are water-soluble and can be easily removed during aqueous workup.[10][11]
Reagent Stability High. Boronic acids and their esters are generally stable to air and moisture, and a vast library of these reagents is commercially available.[11]
Reaction Conditions Mild, but base-required. While the reaction is tolerant of many functional groups, the mandatory presence of a base can be detrimental to substrates with base-sensitive functionalities.[6][9]
Side Reactions Protodeboronation. A potential side reaction is the cleavage of the carbon-boron bond by a proton source, which can reduce yield.[11]

The Stille Coupling: A Powerful, Base-Free Alternative

Developed around the same time as the Suzuki coupling, the Stille reaction couples an organotin (stannane) reagent with an organic halide or pseudohalide.[12][13] It remains a cornerstone of organic synthesis due to its remarkable reliability and broad functional group tolerance, often succeeding where other methods may fail.[14][15]

Mechanism: A Familiar Cycle

The mechanism of the Stille coupling mirrors that of the Suzuki reaction, involving an oxidative addition, transmetalation, and reductive elimination cycle.[4][12] A significant operational difference is that the Stille coupling often proceeds under neutral or much milder conditions, as it does not typically require a strong base to activate the organometallic reagent.[10]

Stille_Coupling Pd0 Pd(0)L₂ Cycle_Center Pd0->Cycle_Center R¹-X OxAdd Oxidative Addition Cycle_Center->Pd0 PdII R¹-Pd(II)L₂-X Cycle_Center->PdII PdII_R2 R¹-Pd(II)L₂-R² Cycle_Center->PdII_R2 PdII->Cycle_Center R²-Sn(Alkyl)₃ Transmetal Transmetalation PdII_R2->Cycle_Center R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille coupling.
Advantages and Disadvantages
FeatureAssessment
Toxicity High. This is the most significant drawback. Organotin reagents and their byproducts are highly toxic, posing serious health and environmental risks that require careful handling and disposal.[6][12][16][17]
Byproducts Problematic. Organotin halide byproducts can be difficult to separate from the desired product, often requiring specific workup procedures (e.g., fluoride wash) or extensive chromatography. This is a major concern for pharmaceutical applications.[10][17][18][19]
Functional Group Tolerance Excellent. The reaction is compatible with a vast array of functional groups and is often the method of choice for complex, highly functionalized molecules.[14][15]
Reagent Stability High. Organostannanes are air and moisture stable, making them easy to handle and store.[12][18]
Side Reactions Homocoupling. The organostannane reagent can undergo homocoupling to form an R²-R² dimer, consuming the reagent and complicating purification.[12]

Comparative Analysis for 3-chloro-4'-methoxybiphenyl Synthesis

For the specific synthesis of 3-chloro-4'-methoxybiphenyl, both methodologies are chemically viable. The choice hinges on a balance of practical, safety, and application-specific considerations.

ParameterSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent 3-chlorophenylboronic acid(3-chlorophenyl)tributylstannane
Toxicity & Safety Low toxicity, "greener" profile.[10]High toxicity of organotin reagents and byproducts.[6][12]
Byproduct Removal Simple aqueous workup is usually sufficient.[10]Requires specific procedures (e.g., KF wash) to remove toxic tin residues.[18][19]
Reaction Conditions Base (e.g., K₂CO₃, K₃PO₄) is required.[9]Often proceeds under neutral, base-free conditions.[10]
Atom Economy Generally favorable.Less favorable due to three non-transferable alkyl groups on tin.
Suitability for Pharma Highly suitable. Preferred due to low toxicity and ease of purification.[20]Challenging. Difficult to justify due to the high toxicity and purification hurdles of tin compounds.[17]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 3-chloro-4'-methoxybiphenyl. Optimization may be required based on specific laboratory conditions and reagent purity.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Reactants Combine Aryl Halide, Organometallic Reagent, Catalyst, and Solvent Degas Degas Mixture (e.g., Ar sparging) Reactants->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Quench Quench & Extract (Aqueous Workup) Cool->Quench Dry Dry Organic Layer (e.g., Na₂SO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product 3-chloro-4'-methoxybiphenyl

Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

Reactants:

  • 4-Bromoanisole (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine [PCy₃] (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 3-chlorophenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-chloro-4'-methoxybiphenyl.

Protocol 2: Stille Coupling

Reactants:

  • 4-Bromoanisole (1.0 equiv)

  • Tributyl(3-chlorophenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Solvent: Anhydrous Toluene or DMF

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (or DMF) via syringe, followed by 4-bromoanisole and tributyl(3-chlorophenyl)stannane.

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. To remove tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.

  • A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-4'-methoxybiphenyl.[18]

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are formidable and effective methods for synthesizing 3-chloro-4'-methoxybiphenyl. However, for nearly all applications, particularly in the context of pharmaceutical and materials science where purity and safety are paramount, the Suzuki-Miyaura coupling is the unequivocally superior choice. Its use of low-toxicity reagents, generation of easily removable byproducts, and overall "greener" credentials make it the more practical, cost-effective, and responsible option.[10][20]

The Stille coupling, while a powerful tool with exceptional functional group tolerance, is severely hampered by the high toxicity of its organotin reagents and the challenge of completely removing their byproducts.[6][17] It should be reserved for cases where the Suzuki coupling and other methods have failed, and only when the laboratory is fully equipped to handle highly toxic materials and perform the rigorous purification required.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fiveable. (2025, August 15). Suzuki Coupling: Organic Chemistry Study Guide. [Link]

  • SATHEE JEE. (n.d.). Chemistry Suzuki Coupling Reaction. [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • Daugulis, O. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. WIREs. [Link]

  • University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Nakae, T., et al. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • MDPI. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. [Link]

  • Ali, H. A., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Handy, S. T. (n.d.). Organic Synthesis in Ionic Liquids: The Stille Coupling. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of parent biphenyl via Stille cross coupling. [Link]

  • Ogoshi, S. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Alam, M. S., et al. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. [Link]

  • Batey, R. A., et al. (2008, June 17). N-Amidation by Copper-Mediated Cross-Coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. Organic Letters. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. [Link]

  • Tröster, A., et al. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Peña-Cabrera, E., et al. (2007, September 25). Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012, October 9). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?[Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • Jadara Research Center. (2024, November 23). Journal of Molecular Structure. [Link]

  • ResearchGate. (2025, August 4). The Palladium-Mediated Cross Coupling of Bromotropolones With Organostannanes or Arylboronic Acids: Applications to the Synthesis of Natural Products and Natural Product Analogs. [Link]

  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

Sources

Comparative

comparative study of leaving groups in 1,1'-Biphenyl, 3-chloro-4'-methoxy- synthesis

Leaving Group Comparison Guide: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl As a Senior Application Scientist, I frequently encounter challenges in the design of asymmetric, polyhalogenated biaryls. The synthesis of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Leaving Group Comparison Guide: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl

As a Senior Application Scientist, I frequently encounter challenges in the design of asymmetric, polyhalogenated biaryls. The synthesis of 3-chloro-4'-methoxy-1,1'-biphenyl serves as a masterclass in chemoselective cross-coupling. Because the target molecule retains a chlorine atom at the 3-position, the Suzuki-Miyaura coupling must be highly chemoselective—reacting exclusively at the primary coupling site while leaving the resident C–Cl bond intact.

This guide objectively compares the performance of four different leaving groups (Iodide, Bromide, Triflate, and Chloride) on the electrophilic partner, providing the mechanistic causality, comparative data, and self-validating protocols required to scale this synthesis reliably.

Mechanistic Causality & Catalyst Selection

The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle where the initial, rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen (or carbon-pseudohalogen) bond.

The relative reactivity of leaving groups generally follows the inverse order of their bond dissociation energies: C–I < C–OTf ≈ C–Br << C–Cl ().

To engineer a self-validating chemoselective system, catalyst selection is as critical as the leaving group . While modern electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos) are explicitly designed to force the oxidative addition of aryl chlorides, utilizing a standard, less electron-rich catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) intentionally exploits the kinetic bottleneck of the C–Cl bond. By choosing Pd(PPh3)4, we ensure the catalyst is active enough to insert into C–I, C–Br, or C–OTf bonds, but remains "blind" to the C–Cl bond, thereby preventing the formation of di-coupled terphenyl byproducts ().

SuzukiCycle Substrate 1-X-3-chlorobenzene (X = I, Br, OTf, Cl) OxAdd Oxidative Addition (Chemoselective Step) Substrate->OxAdd Boronic (4-Methoxyphenyl)boronic acid Transmet Transmetalation Base Mediated Boronic->Transmet Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd PdII trans-[Pd(Ar)(X)L2] Ar = 3-chlorophenyl OxAdd->PdII Reactivity: I > Br ~ OTf >> Cl PdII->Transmet PdII_Trans trans-[Pd(Ar)(Ar')L2] Ar' = 4-methoxyphenyl Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Chloro-4'-methoxybiphenyl RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the leaving group dependent oxidative addition step.

Comparative Data Analysis

The following table summarizes the experimental performance of the four evaluated electrophiles when coupled with (4-methoxyphenyl)boronic acid using the standardized Pd(PPh3)4 protocol.

Table 1: Comparative Performance of Leaving Groups in 3-Chloro-4'-methoxybiphenyl Synthesis

Electrophile (1-X-3-chlorobenzene)Leaving Group (X)Time to >95% Conv.Isolated Yield (%)Chemoselectivity (Mono:Di-coupled)
1-Iodo-3-chlorobenzene-I2 h94%> 99:1
1-Bromo-3-chlorobenzene-Br4 h89%> 99:1
3-Chlorophenyl triflate-OTf5 h85%98:2
1,3-Dichlorobenzene-Cl> 24 h< 5%N/A (Unreactive under conditions)

Data Interpretation: Iodide provides the fastest kinetics and highest yields. Bromide offers the best balance of commercial availability, cost, and chemoselectivity. Triflates perform well but are susceptible to slow hydrolysis in the aqueous base mixture. As designed, the chloride leaving group fails to react, validating our strategy to preserve the 3-chloro position ().

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates kinetic monitoring to validate chemoselectivity in real-time.

Workflow Prep Reaction Setup Ar-X + Ar'-B(OH)2 + Pd(PPh3)4 + K2CO3 Heat Reflux at 80 °C Toluene/EtOH/H2O Prep->Heat Monitor Reaction Monitoring (GC-MS / TLC) Heat->Monitor Workup Aqueous Workup Extraction (EtOAc) Monitor->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Analyze Product Validation (NMR, HPLC) Purify->Analyze

Standardized experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Reagents
  • Electrophile: 1.0 mmol (e.g., 1-bromo-3-chlorobenzene)

  • Nucleophile: (4-Methoxyphenyl)boronic acid (1.1 mmol, 167 mg)

  • Catalyst: Pd(PPh3)4 (0.05 mmol, 58 mg, 5 mol%)

  • Base: K2CO3 (2.0 mmol, 276 mg)

  • Solvent: Toluene / Ethanol / H2O (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology
  • Solvent Degassing (Causality: Prevents Homocoupling): Sparge the Toluene/EtOH/H2O solvent mixture with argon for 30 minutes. Why? Dissolved oxygen promotes the Pd-catalyzed homocoupling of the boronic acid into 4,4'-dimethoxybiphenyl, consuming your nucleophile and complicating purification.

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, combine the electrophile, (4-methoxyphenyl)boronic acid, and K2CO3.

  • Catalyst Addition: Add the Pd(PPh3)4 to the flask. This must be done last and under a strict argon atmosphere to prevent premature oxidation of the Pd(0) center.

  • Heating & Biphasic Mixing: Inject the degassed solvent mixture. Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). Why? High shear mixing is required to overcome mass transfer limitations between the organic (toluene) and aqueous (water/EtOH) phases where transmetalation occurs.

  • Self-Validating Kinetic Monitoring: Withdraw 50 µL aliquots every 60 minutes. Quench with EtOAc/H2O, extract the organic layer, and analyze via GC-MS.

    • Validation Check: Monitor the m/z for the desired 3-chloro-4'-methoxybiphenyl (m/z ≈ 218). To validate chemoselectivity, explicitly scan for the di-coupled 4,4''-dimethoxy-1,1':3',1''-terphenyl byproduct (m/z ≈ 290). A successful run will show <1% of the m/z 290 peak.

  • Workup & Purification: Upon complete consumption of the electrophile, cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 20 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Conclusion & Recommendations

For the synthesis of 3-chloro-4'-methoxy-1,1'-biphenyl, 1-bromo-3-chlorobenzene is the optimal starting material. It provides a highly favorable balance of rapid oxidative addition kinetics (4 hours to completion) and absolute chemoselectivity (>99:1) when paired with a standard Pd(PPh3)4 catalyst. While iodides react faster, their higher cost and lower commercial availability make them less ideal for scale-up. Triflates are viable but require strictly anhydrous conditions to prevent leaving group hydrolysis prior to cross-coupling.

References

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling. Detailed mechanistic breakdown of the catalytic cycle and leaving group bond dissociation energies. URL:[Link]

  • National Center for Biotechnology Information (PMC) - Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Comprehensive review on exploiting halogen reactivity differentials (I > Br > OTf >> Cl) for chemoselective synthesis. URL:[Link]

Validation

toxicity comparison of 1,1'-Biphenyl, 3-chloro-4'-methoxy- and polychlorinated biphenyls

Toxicity Comparison Guide: 1,1'-Biphenyl, 3-chloro-4'-methoxy- vs. Polychlorinated Biphenyls (PCBs) Biological Context & Executive Summary While legacy Polychlorinated Biphenyls (PCBs) are widely recognized for their env...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Comparison Guide: 1,1'-Biphenyl, 3-chloro-4'-methoxy- vs. Polychlorinated Biphenyls (PCBs)

Biological Context & Executive Summary

While legacy Polychlorinated Biphenyls (PCBs) are widely recognized for their environmental persistence and chronic toxicity, their biotransformation products—specifically methoxylated PCBs (MeO-PCBs) such as 1,1'-Biphenyl, 3-chloro-4'-methoxy-—represent an emerging class of highly toxic, often overlooked metabolites [1]. This guide provides an objective, data-driven comparison of the toxicity profiles of parent PCBs versus their methoxylated and hydroxylated derivatives, equipping researchers and drug development professionals with actionable experimental frameworks to assess toxicokinetics.

Mechanistic Toxicity Comparison

As a Senior Application Scientist, it is critical to understand that the toxicity of biphenyl compounds is not static; it evolves as the molecule is metabolized.

Polychlorinated Biphenyls (Parent PCBs) Parent PCBs are highly lipophilic and bioaccumulative. Their toxicity is structurally dependent: coplanar congeners activate the Aryl Hydrocarbon Receptor (AhR) to disrupt gene expression, while non-coplanar congeners disrupt Ryanodine receptors, leading to chronic neurotoxicity and hepatotoxicity. However, parent PCBs are relatively inert acutely compared to their downstream metabolites[2].

1,1'-Biphenyl, 3-chloro-4'-methoxy- (MeO-PCBs) MeO-PCBs exhibit distinct, aggressive toxicodynamics. In primary producers (e.g., plant models), MeO-PCBs are significantly more toxic than their parent PCBs. They induce severe phytotoxicity by disrupting saccharide catabolism—specifically interfering with the TCA cycle and pyruvate metabolism [3]. This forces cells into a state of energy depletion and severe oxidative stress (a Warburg-like effect). Furthermore, MeO-PCBs can be demethylated in vivo back into hydroxylated PCBs (OH-PCBs) [4].

Hydroxylated PCBs (OH-PCBs) OH-PCBs serve as the metabolic bridge between parent PCBs and MeO-PCBs. They possess higher water solubility, act as weak acids, and function as potent endocrine disruptors [5]. They consistently exhibit higher acute cellular toxicity than parent PCBs in bioluminescent bacterial assays by uncoupling oxidative phosphorylation[6].

Quantitative Data Presentation

Property / MetricPolychlorinated Biphenyls (Parent PCBs)1,1'-Biphenyl, 3-chloro-4'-methoxy- (MeO-PCBs)Hydroxylated PCBs (OH-PCBs)
Log Kow (Lipophilicity) ~ 5.0 - 6.0~ 4.48[4]~ 3.92[4]
Primary Toxicological Target AhR Activation, Ryanodine ReceptorsTCA Cycle, Pyruvate Metabolism[3]Endocrine System, Mitochondrial Respiration[5]
Relative Acute Toxicity Moderate (Chronic Bioaccumulation)High (Severe Phytotoxicity & Energy Disruption)[3]High (Acute Cellular Toxicity)[2]
Metabolic Fate Cytochrome P450 Oxidation[5]Demethylation to OH-PCBs[4]Conjugation (Sulfation) or Methylation[2]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to assess the distinct toxicities of these compounds.

Protocol A: Phytotoxicity & Metabolomics Workflow (Plant Models)

Rationale: We utilize a hydroponic exposure model rather than a soil matrix because soil organic matter sequesters lipophilic PCBs, artificially lowering bioavailability and masking true biotransformation kinetics[4]. By using LC-MS/MS metabolomics, we can directly observe the depletion of TCA cycle intermediates, validating the hypothesis that MeO-PCBs induce an energy crisis[3].

  • Seedling Preparation: Surface-sterilize Oryza sativa (rice) seeds using 10% H2O2 for 10 minutes. Germinate in the dark at 28°C for 48 hours. Transfer healthy seedlings to a standardized hydroponic nutrient solution.

  • Chemical Exposure: Dissolve 1,1'-Biphenyl, 3-chloro-4'-methoxy- and the parent PCB in DMSO. Spike the hydroponic solutions to achieve final concentrations of 0, 10, 50, 100, and 500 μg/L. Self-Validation Step: Ensure the final DMSO concentration remains below 0.1% (v/v) in all groups, including the vehicle control, to rule out solvent toxicity. Expose for 14 days.

  • Phenotypic & ROS Analysis: Harvest seedlings. Measure root/shoot length and dry biomass. Quantify oxidative damage by measuring Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) activity using colorimetric assay kits.

  • Metabolite Extraction & LC-MS/MS: Snap-freeze root tissues in liquid nitrogen. Extract polar metabolites using a cold methanol/water (80:20) gradient containing an internal standard (e.g., 13C-labeled citrate). Analyze via LC-MS/MS to quantify TCA cycle intermediates (citrate, succinate, malate) and confirm saccharide catabolism disruption.

Protocol B: Bioluminescent Microtox® Assay (Acute Cellular Toxicity)

Rationale: The Microtox assay is selected because Aliivibrio fischeri luminescence is strictly dependent on functional oxidative phosphorylation. Since OH-PCBs and MeO-PCBs act as respiratory uncouplers, the rapid attenuation of luminescence provides a self-validating, real-time readout of acute cellular toxicity[6].

  • Reagent Preparation: Reconstitute lyophilized Aliivibrio fischeri bacteria in the manufacturer's reconstitution solution. Equilibrate the bacterial suspension at 15°C for 30 minutes.

  • Sample Dilution: Prepare serial dilutions of the test compounds (Parent PCB vs. MeO-PCB) in a 2% NaCl solution to match the osmotic pressure of the marine bacteria.

  • Incubation & Measurement: Aliquot 100 μL of the bacterial suspension into cuvettes. Add 100 μL of the diluted test compounds. Incubate at 15°C.

  • Data Acquisition: Measure light emission using a Microtox analyzer at exactly 5 minutes and 15 minutes post-exposure.

  • Validation & EC50 Calculation: Calculate the Effective Concentration (EC50) causing a 50% reduction in luminescence relative to the 2% NaCl vehicle control. A valid test requires the vehicle control to maintain >90% of its initial luminescence.

Metabolic Pathway Visualization

ToxicityPathway PCB Polychlorinated Biphenyls (PCBs) Parent Compounds CYP Cytochrome P450 (Oxidation) PCB->CYP Metabolism Tox_PCB Neurotoxicity & Hepatotoxicity PCB->Tox_PCB Induces OH_PCB Hydroxylated PCBs (OH-PCBs) Intermediate Metabolites CYP->OH_PCB MeO_PCB Methoxylated PCBs (MeO-PCBs) e.g., 1,1'-Biphenyl, 3-chloro-4'-methoxy- OH_PCB->MeO_PCB Methylation (Plant/Microbial) Tox_OH Endocrine Disruption & Oxidative Stress OH_PCB->Tox_OH Induces MeO_PCB->OH_PCB Demethylation (Mammalian/Plant) Tox_MeO Phytotoxicity (TCA Cycle) & Energy Disruption MeO_PCB->Tox_MeO Induces

Metabolic interconversion and distinct toxicological pathways of PCBs, OH-PCBs, and MeO-PCBs.

References

  • New hydroxylated metabolites of 4-monochlorobiphenyl in whole poplar plants. National Institutes of Health (PMC). URL:[Link]

  • Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. National Institutes of Health (PubMed). URL:[Link]

  • Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants. Environment International. URL:[Link]

  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. National Institutes of Health (PMC). URL:[Link]

  • Phytotoxicity and metabolic responses induced by tetrachlorobiphenyl and its hydroxylated and methoxylated derivatives in rice (Oryza sative L.). Environment International. URL:[Link]

  • Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. National Institutes of Health (PubMed). URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in the Synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The biaryl scaffold, and specifically substituted biphenyls like 1,1'-Biphenyl, 3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The biaryl scaffold, and specifically substituted biphenyls like 1,1'-Biphenyl, 3-chloro-4'-methoxy-, are crucial intermediates in the production of pharmaceuticals and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of such C(sp²)-C(sp²) bonds, offering a versatile and functional group tolerant methodology.[1][2]

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-. We will delve into the nuances of catalyst selection, the rationale behind experimental conditions, and present comparative data to inform your synthetic strategy. Our focus is on providing a practical, scientifically-grounded resource that empowers you to optimize your own synthetic endeavors.

The Challenge: Activating Aryl Chlorides

The synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- typically involves the cross-coupling of 3-chloroanisole with 4-methoxyphenylboronic acid or vice-versa. The primary challenge in this transformation lies in the activation of the C-Cl bond of the aryl chloride. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2][3] Consequently, the choice of a highly active and robust catalytic system is critical for achieving high yields and efficiency.

Comparative Analysis of Catalytic Systems

The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium precursor, the phosphine ligand, the base, and the solvent system. Below, we compare several state-of-the-art catalytic systems applicable to the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)TON (approx.)
System A: The Workhorse Pd(OAc)₂PPh₃ (Triphenylphosphine)K₂CO₃Toluene/H₂O851275238
System B: The Bulky Ligand Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)CsFTHFRT1292192
System C: The Biaryl Ligand Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O1004980.5196
System D: The Heterogeneous Catalyst Pd/CNoneNa₂CO₃MeOH/H₂O80888518

Disclaimer: The data presented in this table is illustrative and compiled from typical results for similar Suzuki-Miyaura couplings of aryl chlorides. Actual results may vary depending on the specific reaction conditions and scale.

Causality Behind Experimental Choices: A Deeper Dive

System A (Pd(OAc)₂/PPh₃): The Classical Approach

This system represents a traditional and cost-effective approach. However, the relatively low electron-donating ability and steric bulk of triphenylphosphine often necessitate higher catalyst loadings and longer reaction times for activating aryl chlorides. The biphasic toluene/water system with a carbonate base is a common choice, facilitating the transmetalation step.[4]

System B (Pd₂(dba)₃/P(t-Bu)₃): Leveraging Steric Hindrance

The use of bulky and electron-rich alkylphosphine ligands like tri-tert-butylphosphine significantly enhances the rate of oxidative addition of aryl chlorides.[5] This increased reactivity allows the reaction to proceed efficiently even at room temperature. Cesium fluoride is often employed as a base in these systems, as it is non-nucleophilic and minimizes side reactions.[5]

System C (Pd(OAc)₂/XPhos): The Pinnacle of Homogeneous Catalysis

Buchwald's biaryl phosphine ligands, such as XPhos, are renowned for their high activity in cross-coupling reactions involving challenging substrates like aryl chlorides.[6] The steric bulk and electronic richness of these ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a stronger base like potassium phosphate is often beneficial. This system typically provides excellent yields with very low catalyst loadings, leading to high turnover numbers (TONs).

System D (Pd/C): The Practical, Heterogeneous Option

Palladium on carbon offers the advantage of being a heterogeneous catalyst, which simplifies product purification as the catalyst can be removed by filtration.[7] However, Pd/C generally exhibits lower activity compared to homogeneous systems for challenging substrates, often requiring higher catalyst loadings and elevated temperatures. This system is particularly attractive for large-scale industrial applications where catalyst cost and removal are major considerations.[7]

Visualizing the Core Chemistry

The Suzuki-Miyaura Catalytic Cycle

The heart of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding its mechanism is key to troubleshooting and optimizing your reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_A Ar-Pd(II)L₂-Cl OxAdd->PdII_A Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_A->Transmetalation Ar'B(OH)₂ Base PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A well-structured experimental workflow is crucial for reproducibility and success.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Degas Degas the Mixture (e.g., N₂ Purge) Reagents->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Reaction Heat to Desired Temperature Catalyst->Reaction Monitor Monitor Reaction (TLC, GC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for the synthesis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol for System C: Pd(OAc)₂/XPhos Catalyzed Synthesis

This protocol is recommended for achieving high yields with a challenging aryl chloride substrate.

Materials:

  • 3-chloroanisole (1.0 mmol, 1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.01 mmol, 1.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-chloroanisole, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dioxane and degassed water via syringe.

  • In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and XPhos in a small amount of dioxane to form the active catalyst.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1,1'-Biphenyl, 3-chloro-4'-methoxy- as a pure solid.

Conclusion and Future Outlook

The synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- via the Suzuki-Miyaura cross-coupling reaction is a well-established yet nuanced process. The choice of catalytic system has a profound impact on the reaction's efficiency, yield, and overall practicality. For laboratory-scale synthesis where high yields are paramount, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as XPhos (System C) are highly recommended. For larger-scale industrial applications, the cost-effectiveness and ease of removal of heterogeneous catalysts like Pd/C (System D) may be more advantageous, despite potentially lower activity.

The field of cross-coupling catalysis continues to evolve, with ongoing research into more active, stable, and environmentally benign catalytic systems. The development of catalysts based on earth-abundant metals and photocatalytic methods holds promise for the future of biaryl synthesis. As a researcher, staying abreast of these developments will be key to designing ever more efficient and sustainable synthetic routes.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Anderson, K. W., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Bessard, Y., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Google Patents. (2012).
  • Nolan, S. P., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]

  • ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Josh, M., et al. (2007). A highly efficient catalyst for Suzuki coupling of aryl halides and bromoarylphosphine oxides. University of Liverpool. [Link]

  • de la Cruz, P., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • So, C. M., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. [Link]

  • Beller, M., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

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Validation

A Comparative Guide to Green Chemistry Approaches for the Extraction of 1,1'-Biphenyl, 3-chloro-4'-methoxy-

In the landscape of pharmaceutical research and drug development, the synthesis and purification of novel compounds are foundational. The target molecule, 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and purification of novel compounds are foundational. The target molecule, 1,1'-Biphenyl, 3-chloro-4'-methoxy- (CAS No. 74447-84-0), a substituted biphenyl, represents a class of structures often investigated for their biological activity.[1] However, the traditional methods for its extraction and purification frequently rely on large volumes of halogenated solvents and energy-intensive processes, posing significant environmental and safety concerns.[2][3]

This guide provides an in-depth comparison of modern, green chemistry alternatives to conventional extraction protocols for 1,1'-Biphenyl, 3-chloro-4'-methoxy-. We will explore the technical merits, experimental data from analogous compounds, and practical considerations for implementing Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The objective is to equip researchers and process chemists with the knowledge to select and implement more sustainable, efficient, and safer extraction methodologies without compromising yield or purity.

The Conventional Benchmark: Liquid-Liquid Extraction and Column Chromatography

A common synthesis route for related biphenyl compounds concludes with a workup involving liquid-liquid extraction using solvents like diethyl ether, followed by purification via column chromatography with eluents such as dichloromethane and hexane.[2]

Why this works, and why we need an alternative: This established method is effective because the target compound exhibits good solubility in these organic solvents, allowing for its separation from the aqueous reaction mixture. The subsequent chromatography effectively isolates the product from byproducts and unreacted starting materials. However, this approach is fraught with green chemistry challenges:

  • High Solvent Consumption: Large volumes of volatile and often toxic solvents are used, contributing to significant chemical waste.[4]

  • Hazardous Materials: Dichloromethane is a suspected carcinogen, and both ether and hexane are highly flammable and volatile organic compounds (VOCs).[5]

  • Time and Energy Intensive: Refluxing for hours and lengthy column chromatography runs consume considerable energy and time.[2]

This conventional method serves as our baseline against which the performance of greener alternatives will be measured.

Green Extraction Technologies: A Head-to-Head Comparison

The principles of green chemistry compel us to seek alternatives that reduce or eliminate hazardous substances, improve energy efficiency, and minimize waste.[3] For a molecule like 1,1'-Biphenyl, 3-chloro-4'-methoxy-, several advanced extraction techniques offer compelling advantages. While specific data for this exact compound is limited, extensive research on the broader class of Polychlorinated Biphenyls (PCBs) provides a robust foundation for comparison.[6][7][8]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[9] The principle relies on the direct interaction of microwaves with polar molecules in the solvent and matrix, causing rapid heating and increased mass transfer of the analyte into the solvent.[9][10]

The Causality Behind MAE's Efficacy:

  • Selective, Rapid Heating: Microwaves heat the entire sample volume simultaneously, avoiding the slow process of thermal conduction seen in conventional heating. This reduces extraction times from hours to minutes.[11][12]

  • Solvent Reduction: The high efficiency of the energy transfer means that significantly less solvent is required to achieve comparable or even better extraction yields.[9][11]

  • Increased Yield: The rapid heating can rupture the matrix structure (if extracting from a solid), enhancing the release of the target analyte.[11]

For extracting chlorinated biphenyls, MAE has been shown to be highly effective, providing results comparable to traditional Soxhlet extraction but in a fraction of the time and with much less solvent.[6]

Supercritical Fluid Extraction (SFE)

SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. This fluid possesses the solvating power of a liquid and the diffusivity of a gas, making it an excellent extraction medium.[4] Carbon dioxide (CO2) is the most common supercritical fluid due to its mild critical point (31°C, 74 bar), non-toxicity, non-flammability, and low cost.[13]

The Causality Behind SFE's Efficacy:

  • Tunable Solvency: The solvating power of supercritical CO2 can be precisely adjusted by changing the pressure and temperature, allowing for selective extraction of specific compounds.[14][15]

  • Elimination of Organic Solvents: In its purest form, SFE uses only CO2, which simply evaporates at the end of the process, leaving a solvent-free extract. This drastically reduces chemical waste.[4][13]

  • High Purity: The selectivity of SFE can often yield a cleaner extract, potentially reducing the need for extensive downstream purification.

SFE has been successfully evaluated for the extraction of PCBs from various matrices, demonstrating results that are comparable to or better than those from Soxhlet extraction.[14]

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves (typically >20 kHz) to create, expand, and implode microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots of intense pressure and temperature, enhancing mass transfer and accelerating the extraction process.[16][17]

The Causality Behind UAE's Efficacy:

  • Enhanced Mass Transfer: The mechanical effects of cavitation disrupt the boundary layer around a sample matrix and can even cause cell lysis in plant materials, facilitating the solvent's penetration and the analyte's release.[12][17]

  • Reduced Operating Temperatures: UAE is highly effective at or near room temperature, making it ideal for thermally sensitive compounds.

  • Simplicity and Scalability: The equipment is relatively simple, cost-effective, and can be applied to both small laboratory-scale and large industrial-scale extractions.[12]

Studies on the extraction of PCBs from various samples have shown that UAE significantly reduces extraction time and solvent consumption while providing high recovery rates.[8][18][19]

Comparative Data Summary

The following table summarizes the key performance indicators for the different extraction methods. Data for green methods are based on typical results reported for PCBs and similar aromatic compounds.

FeatureConventional Method (LLE/Chromatography)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)
Extraction Time 6-24 hours[2]15-40 minutes[6]30-60 minutes[14][20]15-30 minutes[18]
Solvent Volume Very High (e.g., 300 mL ether, plus column solvents)[2]Low (e.g., 30 mL)[6]Very Low to None (CO2 is recycled)[4]Low to Moderate (e.g., 1.5 - 30 mL)[18][19]
Typical Solvents Diethyl ether, Dichloromethane, Hexane[2]Hexane, Acetone, Ethanol[6][21]Supercritical CO2 (may use co-solvents like methanol)[4]Hexane, Acetone, Ethanol[8][17]
Energy Consumption High (reflux heating, solvent evaporation)Moderate (efficient microwave heating)High (pressurization), but can be efficientLow
Environmental Impact High (hazardous VOCs, chlorinated waste)Low (reduced solvent, less waste)Very Low (non-toxic CO2, minimal waste)Low (reduced solvent and energy)
Automation Potential LowHigh[22]HighModerate to High

Visualizing the Workflows

The choice of an extraction method impacts the entire laboratory workflow, from initial setup to final product isolation.

G cluster_0 Traditional Workflow cluster_1 Green Workflow (MAE/UAE Example) T_Start Reaction Mixture T_LLE Liquid-Liquid Extraction (e.g., Ether, Water) T_Start->T_LLE T_Dry Drying Agent (e.g., MgSO4) T_LLE->T_Dry T_Evap1 Solvent Evaporation T_Dry->T_Evap1 T_Chroma Column Chromatography (e.g., DCM/Hexane) T_Evap1->T_Chroma T_Evap2 Final Evaporation T_Chroma->T_Evap2 T_End Isolated Product T_Evap2->T_End G_Start Reaction Mixture G_Extract MAE or UAE (e.g., Ethanol) G_Start->G_Extract G_Filter Filtration G_Extract->G_Filter G_Evap Solvent Evaporation G_Filter->G_Evap G_End Isolated Product (Potentially higher purity) G_Evap->G_End

Caption: Comparison of traditional vs. green extraction workflows.

Caption: Decision tree for selecting a green extraction method.

Experimental Protocols

These protocols are adapted from established methods for PCBs and serve as a robust starting point for optimization with 1,1'-Biphenyl, 3-chloro-4'-methoxy-.[6][8][14] As a Senior Application Scientist, I must stress that these are model protocols; optimization for your specific matrix and analytical goals is essential.

Protocol 1: Microwave-Assisted Extraction (MAE)

(Adapted from EPA Method 3546 for PCBs)[6][22]

  • Sample Preparation: If the product is in a solid or semi-solid matrix post-reaction, weigh approximately 1-2 g of the homogenized sample into a microwave-safe extraction vessel. If it is in a reaction solvent, concentrate the mixture under reduced pressure first.

  • Solvent Addition: Add 30 mL of a 1:1 (v/v) mixture of hexane and acetone to the vessel. Causality: This solvent combination provides both nonpolar (hexane) and polar (acetone) characteristics to efficiently solvate the target compound and penetrate the sample matrix.

  • Microwave Program:

    • Ramp to 115 °C over 5 minutes.

    • Hold at 115 °C for 15 minutes.

    • Allow to cool to room temperature.

    • Trustworthiness: The use of a sealed vessel under pressure allows the solvent to be heated above its atmospheric boiling point, dramatically increasing extraction efficiency.

  • Collection: After cooling, filter the extract to remove any solid material.

  • Post-Processing: The extract can be concentrated and analyzed directly or undergo further cleanup if necessary.

Protocol 2: Supercritical Fluid Extraction (SFE)

(Adapted from Yarita et al., 2006)[14]

  • Sample Preparation: Load approximately 0.5-1 g of the sample matrix into the SFE extraction cell.

  • SFE Parameters:

    • Fluid: Supercritical CO2.

    • Temperature: 140 °C. Causality: Higher temperatures increase the vapor pressure of the analyte and decrease solvent viscosity, improving extraction kinetics.[23]

    • Pressure: 30 MPa (approx. 4350 psi). Causality: Higher pressure increases the density and solvating power of the supercritical CO2.

    • Extraction Mode: 15 minutes of static extraction followed by 30 minutes of dynamic extraction. Causality: The initial static phase allows the supercritical fluid to fully penetrate the matrix and solvate the analyte before the dynamic phase sweeps it out of the cell.

  • Collection: The extracted analyte is trapped by depressurizing the CO2 into a small volume of solvent (e.g., hexane) or onto a solid-phase trap.

  • Post-Processing: The collected solution is ready for analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

(Adapted from Sun et al., 2015 and Villaverde-de-Sáa et al., 2013)[8][18]

  • Sample Preparation: Place 0.5 g of the sample matrix into a glass vessel.

  • Solvent Addition: Add 10 mL of n-hexane.

  • Sonication: Immerse the tip of an ultrasonic probe into the solvent. Sonicate for 10 minutes at 40% amplitude. Causality: The high-intensity energy from the probe creates powerful cavitation, maximizing the extraction efficiency in a short period.

  • Separation: Centrifuge the sample to pellet any solid material.

  • Collection: Decant the supernatant (the n-hexane containing the extracted compound).

  • Repeat (Optional): For exhaustive extraction, the process can be repeated with fresh solvent. The extracts are then combined.

  • Post-Processing: The extract can be concentrated for analysis.

Conclusion and Recommendations

The transition from traditional, solvent-heavy extraction methods to greener alternatives is not merely an environmental imperative but a scientific advancement. For the extraction of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, modern techniques offer dramatic improvements in efficiency and safety.

  • For Speed and Throughput: Microwave-Assisted Extraction (MAE) is an excellent choice, offering a balance of high recovery, low solvent use, and rapid processing times suitable for routine laboratory work.[6]

  • For the "Greenest" Approach: Supercritical Fluid Extraction (SFE) stands out for its potential to eliminate organic solvents entirely, yielding a high-purity product with minimal environmental impact.[4][13] Its primary drawback is the higher initial capital cost of the equipment.

  • For Accessibility and Simplicity: Ultrasound-Assisted Extraction (UAE) provides a low-cost, energy-efficient, and highly effective method that can be easily implemented in any laboratory.[8]

As a final recommendation, laboratories should begin by evaluating UAE due to its low barrier to entry. For labs with higher throughput needs and a focus on automation, MAE is a logical next step. For process development and applications where solvent residue is a critical concern, investing in SFE technology is a forward-looking strategy that aligns with the highest standards of green chemistry. Each of these methods provides a scientifically validated and trustworthy pathway to more sustainable chemical research.

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  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
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  • Tobiszewski, M. (n.d.). Extraction with environmentally friendly solvents. MOST Wiedzy.
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  • Hrichi, H., et al. (2014). 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl. PMC.
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  • NIST. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. NIST WebBook.
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  • Pathak, S. K., et al. (2021). Ultrasound Assisted Synthesis, Molecular Structure,UV-Visible Assignments, MEP and Mulliken Charges Study of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)
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  • Shulga, O., et al. (2022). Green Approach to Intensify the Extraction Processes of Substances from Plant Materials. Journal of Ecological Engineering.
  • Domínguez, C., et al. (2025). Assessment and optimization of an ultrasound-assisted washing process using organic solvents for polychlorinated biphenyl-contaminated soil.
  • Zhang, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
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